TPBM
Description
The exact mass of the compound 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95910. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-18-13-12(14(20)19(2)15(18)21)16-11(17-13)9-22-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHAMBYTUPDFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CSCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294345 | |
| Record name | NSC95910 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6466-43-9 | |
| Record name | NSC95910 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC95910 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, also known as 8-(benzylsulfanylmethyl)theophylline, is a synthetic derivative of the xanthine class of alkaloids. Xanthines, such as caffeine and theophylline, are well-documented psychoactive and physiologically active compounds. The substitution at the 8-position of the purine-2,6-dione core, as seen in this molecule, offers a strategic point for chemical modification to modulate its pharmacological profile. This technical guide provides a comprehensive overview of the structure, synthesis, physicochemical properties, and potential biological activities of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, based on available data for the compound and its structural analogs.
Chemical Structure and Properties
The chemical structure of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione consists of a theophylline core N-1 and N-3 methylated xanthine) with a benzylsulfanylmethyl group attached at the C-8 position.
Molecular Formula: C₁₅H₁₆N₄O₂S
IUPAC Name: 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
Physicochemical Data
Due to the limited availability of specific experimental data for this compound, the following table includes both reported and estimated physicochemical properties.
| Property | Value | Source |
| Molecular Weight | 316.38 g/mol | PubChem CID 262425 |
| Monoisotopic Mass | 316.100 g/mol | PubChem CID 262425 |
| XLogP3 | 1.8 | PubChem CID 262425 (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem CID 262425 (Computed) |
| Hydrogen Bond Acceptor Count | 5 | PubChem CID 262425 (Computed) |
| Rotatable Bond Count | 4 | PubChem CID 262425 (Computed) |
| Topological Polar Surface Area | 80.9 Ų | PubChem CID 262425 (Computed) |
| Heavy Atom Count | 22 | PubChem CID 262425 (Computed) |
| Formal Charge | 0 | PubChem CID 262425 (Computed) |
| Complexity | 509 | PubChem CID 262425 (Computed) |
Synthesis
Experimental Protocol: A Generalized Approach
Step 1: Synthesis of 8-chloromethyl-1,3-dimethylxanthine (8-chloromethyltheophylline)
A mixture of theophylline, paraformaldehyde, and concentrated hydrochloric acid is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product, 8-chloromethyltheophylline, is collected by filtration, washed with water, and dried.
Step 2: Synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
To a solution of 8-chloromethyltheophylline in a suitable solvent such as ethanol or dimethylformamide (DMF), an equimolar amount of benzyl mercaptan and a base (e.g., potassium carbonate or sodium ethoxide) are added. The reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the final product.
Potential Biological Activities and Signaling Pathways
Derivatives of theophylline are known to exhibit a range of biological activities, primarily through two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. The nature of the substituent at the 8-position significantly influences the potency and selectivity for these targets.
Phosphodiesterase (PDE) Inhibition
Theophylline itself is a non-selective PDE inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This increase in cyclic nucleotides can lead to various physiological effects, including smooth muscle relaxation (bronchodilation) and anti-inflammatory responses. The bulky benzylsulfanylmethyl group at the 8-position of the target molecule may confer selectivity towards certain PDE isozymes.
Adenosine Receptor Antagonism
Theophylline is also a non-selective antagonist of adenosine receptors (A₁, A₂A, A₂B, and A₃). Adenosine plays a crucial role in various physiological processes, including neurotransmission, cardiac function, and inflammation. Antagonism of these receptors can lead to stimulant effects on the central nervous system and cardiovascular system. The 8-substituent is critical for affinity and selectivity at adenosine receptors. Large, lipophilic groups at this position can enhance affinity, particularly for the A₁ and A₂A subtypes.
An In-depth Technical Guide on 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
CAS Number: 80039-33-6
Molecular Formula: C15H16N4O2S
This technical guide provides a comprehensive overview of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, a derivative of theophylline, belonging to the xanthine class of compounds. Due to the limited availability of specific experimental data for this particular molecule, this guide incorporates representative information from structurally similar 8-substituted-1,3-dimethylxanthine derivatives to offer a thorough understanding of its expected properties and biological activities. This document is intended for researchers, scientists, and professionals involved in drug development.
Physicochemical Properties
While specific experimental data for the title compound is scarce, its general properties can be inferred from its structure and data on related compounds.
| Property | Value/Information | Source |
| CAS Number | 80039-33-6 | PubChem[1] |
| Molecular Formula | C15H16N4O2S | PubChem[1] |
| Molecular Weight | 316.38 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Likely soluble in organic solvents like DMSO and ethanol. Aqueous solubility is expected to be low. | Inferred from related xanthine derivatives |
Synthesis and Experimental Protocols
A general synthetic route to 8-thio-substituted theophylline derivatives involves the reaction of 8-bromotheophylline with a suitable thiol. The following is a representative protocol based on the synthesis of similar compounds.
General Synthesis of 8-Thio-Substituted Theophylline Derivatives
A solution of 8-bromotheophylline and a slight excess of the desired thiol (in this case, phenylmethanethiol) are dissolved in a suitable solvent such as ethanol or dimethylformamide (DMF). A base, such as sodium ethoxide or potassium carbonate, is added to facilitate the nucleophilic substitution reaction. The reaction mixture is typically stirred at room temperature or heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization from a suitable solvent.
References
physical and chemical properties of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, a derivative of theophylline. Theophylline and its analogues are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including bronchodilator and anti-inflammatory effects. This document outlines a probable synthetic route, predicted physicochemical properties, and potential biological activities based on the known pharmacology of structurally related xanthine derivatives. The information is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents based on the purine-2,6-dione scaffold.
Introduction
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione belongs to the class of 8-substituted xanthine derivatives. The core structure, 1,3-dimethylxanthine, is commonly known as theophylline, a well-established therapeutic agent primarily used in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The substitution at the 8-position of the purine ring is a common strategy in medicinal chemistry to modulate the pharmacological profile, including potency, selectivity, and pharmacokinetic properties of the parent molecule. The introduction of a benzylsulfanylmethyl group at this position is expected to influence the compound's interaction with biological targets and its overall physicochemical characteristics.
Physicochemical Properties
| Property | Predicted/Analogous Value | Notes |
| Molecular Formula | C₁₅H₁₆N₄O₂S | - |
| Molecular Weight | 316.38 g/mol | - |
| Appearance | White to off-white crystalline solid | Based on the general appearance of theophylline and its derivatives. |
| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. Experimental determination is required. |
| Solubility | Poorly soluble in water | The presence of the hydrophobic benzyl and thiomethyl groups is likely to decrease aqueous solubility compared to theophylline. Soluble in organic solvents like DMSO and DMF. |
| pKa | Not available | The purine ring system has both acidic and basic centers. The N7-H is weakly acidic. |
| LogP | Not available | The octanol-water partition coefficient is expected to be higher than that of theophylline, indicating increased lipophilicity. |
Synthesis and Experimental Protocols
A plausible synthetic route for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione involves the nucleophilic substitution of a leaving group at the 8-position of a theophylline precursor with benzyl mercaptan. A common precursor for such reactions is 8-chlorotheophylline.
Synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
Reaction Scheme:
Caption: Proposed synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
Detailed Protocol (Analogous Procedure):
-
Preparation of the Reaction Mixture: To a solution of 8-chloro-1,3-dimethyl-7H-purine-2,6-dione (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 equivalents), for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH). The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Nucleophile: Benzyl mercaptan (1.1 equivalents) is added dropwise to the reaction mixture.
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Reaction Conditions: The reaction mixture is then heated to a temperature ranging from 60 to 100 °C and stirred for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate or dichloromethane.
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Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
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Characterization: The structure of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Analytical Characterization Workflow
Caption: Workflow for the purification and characterization of the synthesized compound.
Potential Biological Activities and Signaling Pathways
The biological activity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione has not been explicitly reported. However, based on the extensive research on 8-substituted theophylline derivatives, several potential pharmacological activities can be hypothesized.
Adenosine Receptor Antagonism
Theophylline and many of its 8-substituted derivatives are known to be non-selective antagonists of adenosine receptors (A₁, A₂A, A₂B, and A₃). Adenosine is a ubiquitous signaling molecule involved in various physiological processes, including neurotransmission, cardiac function, and inflammation. By blocking these receptors, 8-substituted xanthines can exert a range of effects. The nature of the substituent at the 8-position can significantly influence the affinity and selectivity for different adenosine receptor subtypes. The bulky and lipophilic benzylsulfanylmethyl group may confer selectivity for certain receptor subtypes.
Caption: Potential mechanism of action via adenosine receptor antagonism.
Phosphodiesterase (PDE) Inhibition
Theophylline is also a non-selective inhibitor of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an increase in the intracellular levels of these second messengers, resulting in a variety of cellular responses, including smooth muscle relaxation (bronchodilation) and reduced inflammation. While the 8-substituent can affect PDE inhibitory activity, this remains a plausible mechanism of action for the title compound.
Caption: Potential mechanism of action via phosphodiesterase inhibition.
Future Directions
Further research is warranted to elucidate the precise physicochemical properties and pharmacological profile of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. Key areas for future investigation include:
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Experimental Determination of Physicochemical Properties: Accurate measurement of melting point, solubility, pKa, and LogP is essential for understanding the drug-like properties of the compound.
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In Vitro Pharmacological Profiling: Screening the compound for its binding affinity at various adenosine receptor subtypes and its inhibitory activity against different PDE isoenzymes will clarify its primary mechanism(s) of action.
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Cell-Based Assays: Investigating the effects of the compound on cellular signaling pathways, such as cAMP accumulation and downstream signaling events, in relevant cell lines.
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In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models of respiratory, inflammatory, or neurological disorders.
Conclusion
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione represents an interesting yet underexplored derivative of theophylline. Based on the known structure-activity relationships of 8-substituted xanthines, it holds the potential for novel pharmacological activities, possibly as a modulator of adenosine receptors or phosphodiesterases. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation, encouraging further investigation into its therapeutic potential.
An In-depth Technical Guide on the Presumed Mechanism of Action of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
Disclaimer: Publicly available scientific literature lacks specific mechanistic data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. This guide, therefore, extrapolates its likely mechanism of action based on the well-established pharmacology of structurally similar 8-substituted xanthine derivatives. The data and protocols presented herein are illustrative and derived from studies on analogous compounds.
Executive Summary
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione belongs to the xanthine chemical class. Xanthine derivatives are well-known for their diverse pharmacological activities, primarily as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors.[1] The introduction of various substituents at the 8-position of the xanthine ring is a common strategy to modulate potency and selectivity for these targets.[2] Based on its structural features—a 1,3-dimethylxanthine core (theophylline) with a bulky lipophilic group at the 8-position—the primary mechanism of action for this compound is presumed to be competitive antagonism of adenosine receptors, with a potential for higher affinity and selectivity for the A1 subtype compared to the parent compound, theophylline.[2]
Core Mechanism of Action: Adenosine Receptor Antagonism
The central hypothesis is that 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione acts as an antagonist at adenosine receptors. Adenosine is an endogenous purine nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Theophylline and its derivatives are classic non-selective antagonists of these receptors.
The introduction of a large, lipophilic benzylsulfanilmethyl group at the 8-position is expected to enhance binding affinity, particularly at the A1 adenosine receptor.[2] By competitively blocking the binding of adenosine to its receptors, the compound would inhibit the downstream signaling cascades initiated by adenosine.
The primary signaling pathways likely modulated by this compound are those coupled to the A1 and A2A adenosine receptors.
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A1 Adenosine Receptor Pathway (Inhibitory): The A1 receptor couples to inhibitory G proteins (Gi/o). Its activation by adenosine leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione would prevent this inhibition, leading to a relative increase in cAMP levels.
-
A2A Adenosine Receptor Pathway (Stimulatory): The A2A receptor couples to stimulatory G proteins (Gs). Its activation by adenosine stimulates adenylyl cyclase, increasing intracellular cAMP. Antagonism of this receptor would block this stimulation, leading to a decrease in cAMP.
The net effect on a given cell type would depend on the relative expression of A1 and A2A receptors and the compound's selectivity for each subtype.
Signaling Pathway of A1 Adenosine Receptor Antagonism
Caption: A1 Adenosine Receptor Antagonism Pathway.
Quantitative Data (Hypothetical)
The following table presents hypothetical quantitative data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, based on values typically observed for potent 8-substituted xanthine analogs. These values would be determined through the experimental protocols outlined in Section 4.0.
| Parameter | A1 Receptor | A2A Receptor | Selectivity (A2A/A1) |
| Ki (nM) | 15 | 350 | 23.3 |
| IC50 (nM) | 25 | 600 | 24.0 |
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Ki (Inhibition Constant): A measure of the binding affinity of the compound to the receptor. A lower Ki indicates higher affinity.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of the compound required to inhibit 50% of the specific binding of a radioligand.
Experimental Protocols
The following are detailed methodologies for key experiments required to elucidate the mechanism of action of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
Objective: To determine the binding affinity (Ki) of the compound for A1 and A2A adenosine receptors.
Protocol:
-
Membrane Preparation:
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Prepare crude membrane fractions from a cell line or tissue known to express the target receptor (e.g., CHO cells transfected with human A1 or A2A receptors).
-
Homogenize the cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet (membrane fraction) in the assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
For A1 receptor binding, use a specific radioligand such as [³H]DPCPX. For A2A, use [³H]ZM241385.
-
In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione).
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To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled, potent antagonist (e.g., theophylline or NECA).
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Incubate the plate for 60-90 minutes at room temperature.
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Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
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Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
Objective: To determine the functional effect of the compound on adenylyl cyclase activity, confirming its antagonist properties.
Protocol:
-
Cell Culture:
-
Culture cells expressing the target adenosine receptor (e.g., CHO-A1 or HEK-A2A cells) in appropriate media.
-
Plate the cells in 24- or 48-well plates and grow to near confluency.
-
-
cAMP Assay:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) for 20-30 minutes to prevent the degradation of cAMP.
-
Add varying concentrations of the test compound and incubate for 15 minutes.
-
Stimulate the cells with a known adenosine receptor agonist (e.g., NECA). For A1 receptor-expressing cells, also add forskolin to stimulate adenylyl cyclase directly, so that inhibition by the A1 agonist can be measured.
-
Incubate for a further 15-30 minutes.
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Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration in the presence and absence of the test compound.
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The antagonist effect will be observed as a rightward shift in the agonist dose-response curve.
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The potency of the antagonist can be quantified by calculating the pA2 value using a Schild plot analysis.
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Conclusion
While direct experimental evidence for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is not currently in the public domain, its chemical structure strongly suggests a mechanism of action centered on the antagonism of adenosine receptors. The substitution at the 8-position is a well-established strategy for increasing affinity and selectivity for these receptors compared to parent xanthines like theophylline. The experimental protocols detailed in this guide provide a robust framework for confirming this presumed mechanism and precisely quantifying the compound's pharmacological properties. Such studies are essential for the further development and characterization of this and related compounds for potential therapeutic applications.
References
Potential Biological Activities of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione: A Prospective Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of the novel xanthine derivative, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. While direct experimental data for this specific compound is not extensively available in current literature, this document extrapolates its likely pharmacological profile based on the well-established activities of structurally related 8-substituted purine-2,6-dione analogs. This guide explores potential mechanisms of action, including phosphodiesterase (PDE) inhibition, modulation of serotonin receptors, and anti-inflammatory effects. Detailed experimental protocols for evaluating these activities are provided, alongside comparative quantitative data from analogous compounds to offer a predictive framework for future research. Signaling pathway and experimental workflow diagrams are included to visually articulate the potential biological context and research strategies for this compound.
Introduction
The 1,3-dimethyl-7H-purine-2,6-dione (theophylline) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] Substitutions at the 8-position of the xanthine core have been shown to significantly influence the potency and selectivity of these compounds towards various biological targets. The subject of this guide, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, is a novel derivative with potential therapeutic applications. Based on the activities of related compounds, this molecule is hypothesized to interact with key enzymes and receptors involved in cellular signaling and inflammatory processes.
Potential Biological Targets and Mechanisms of Action
Phosphodiesterase (PDE) Inhibition
Xanthine derivatives are well-known inhibitors of phosphodiesterases, enzymes that regulate the levels of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3] Inhibition of PDEs leads to an accumulation of these second messengers, resulting in various physiological responses.
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Potential for PDE9A Inhibition: Studies on other C8-substituted xanthines suggest a potential for selective inhibition of PDE9A, an enzyme with high affinity for cGMP.[4] Uncontrolled expression of PDE9A is linked to neurodegenerative diseases, making its inhibitors promising therapeutic candidates.[4] The benzylsulfanylmethyl group at the C8 position could establish critical hydrophobic interactions within the active site of PDE9A.[4]
Anti-Inflammatory Activity
Several 8-substituted purine-2,6-dione derivatives have demonstrated significant anti-inflammatory properties in various animal models.[5][6]
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Mechanism: The anti-inflammatory effects are likely mediated by a reduction in neutrophil count and the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[5] By potentially inhibiting PDEs, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione could increase cAMP levels, which is known to have anti-inflammatory effects.[3]
Serotonin (5-HT) Receptor Modulation
Derivatives of 1,3-dimethyl-purine-2,6-dione with substitutions at the 7 and 8 positions have been identified as potent ligands for serotonin receptors, particularly 5-HT1A, 5-HT2A, and 5-HT7.[7][8] This suggests that 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione could exhibit psychotropic properties.
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Potential Anxiolytic and Antidepressant Effects: Mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands have shown promise as anxiolytic and antidepressant agents in preclinical studies.[7][8] The specific substitution at the 8-position is crucial for the affinity and selectivity towards these receptors.
Quantitative Data from Structurally Related Compounds
To provide a predictive context for the biological activity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, the following tables summarize quantitative data from structurally analogous compounds.
Table 1: Phosphodiesterase Inhibition by Xanthine Derivatives
| Compound Scaffold | Target | IC50 (µM) | Reference |
| 8-Phenyl-substituted Xanthine | PDE9A | - | [4] |
| Propentofylline | PDE | - | [2] |
| Acefylline | PDE4 | - | [3] |
Note: Specific IC50 values for the referenced compounds were not available in the provided search results, but they were identified as inhibitors.
Table 2: 5-HT Receptor Affinity of 8-Substituted Purine-2,6-dione Derivatives
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) | Reference |
| 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (Compound 21) | - | - | - | [7][8] |
| Phenylpropyl-substituted purine-2,6-dione (Compound 12, 14, 16) | 8-50 | 115-550 | - | [7] |
Note: Specific Ki values for Compound 21 were not detailed, but it was identified as a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand.[7][8]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential biological activities of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
Phosphodiesterase Inhibition Assay
-
Objective: To determine the inhibitory activity of the compound against a specific phosphodiesterase enzyme (e.g., PDE9A).
-
Methodology:
-
Recombinant human PDE enzyme is used.
-
The assay is performed in a buffer containing a known concentration of the fluorescently labeled cGMP substrate.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of the PDE enzyme and incubated at 37°C.
-
The reaction is stopped, and the amount of hydrolyzed substrate is quantified using a fluorescence polarization immunoassay.
-
IC50 values are calculated from the dose-response curves.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
-
Objective: To assess the in vivo anti-inflammatory effects of the compound.
-
Methodology:
-
Male Wistar rats are used.
-
The test compound is administered intraperitoneally at various doses.
-
After a set time (e.g., 30 minutes), a subplantar injection of carrageenan is administered to the right hind paw to induce inflammation.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
-
Radioligand Binding Assay for 5-HT Receptor Affinity
-
Objective: To determine the binding affinity of the compound to specific serotonin receptors.
-
Methodology:
-
Cell membranes expressing the human recombinant 5-HT receptor of interest are prepared.
-
The membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the filters is measured by liquid scintillation counting.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Potential inhibition of the cGMP signaling pathway by 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
Caption: Hypothesized anti-inflammatory mechanism via PDE inhibition and subsequent reduction of TNF-α.
Experimental Workflow
Caption: A general experimental workflow for the pharmacological evaluation of the title compound.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is pending, a strong rationale exists for its investigation as a potential therapeutic agent. Based on the extensive literature on related xanthine derivatives, this compound is a promising candidate for evaluation as a phosphodiesterase inhibitor, an anti-inflammatory agent, and a modulator of serotonin receptors. The experimental protocols and comparative data presented in this guide offer a solid foundation for initiating such investigations. Future research should focus on the synthesis and in vitro screening of this compound against a panel of PDEs and 5-HT receptors, followed by in vivo studies in relevant disease models to validate its therapeutic potential. Structure-activity relationship (SAR) studies on derivatives of this compound could further refine its pharmacological profile and lead to the development of novel drug candidates.
References
- 1. Theobromine - Wikipedia [en.wikipedia.org]
- 2. Propentofylline - Wikipedia [en.wikipedia.org]
- 3. healthwire.pk [healthwire.pk]
- 4. Development of Xanthine Based Inhibitors Targeting Phosphodiester...: Ingenta Connect [ingentaconnect.com]
- 5. ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl or propynyl substituents in position 7, their 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, a derivative of theophylline, belongs to the class of 8-substituted xanthines. This class of compounds is of significant interest in medicinal chemistry due to their diverse pharmacological activities, primarily as antagonists of adenosine receptors and inhibitors of phosphodiesterase (PDE) enzymes. This technical guide provides a comprehensive review of the available literature on the synthesis, potential biological activities, and experimental evaluation of this compound and its structurally related analogs. Detailed experimental protocols are provided to facilitate further research and development.
Introduction
Xanthine and its derivatives, such as theophylline and caffeine, are well-established pharmacologically active molecules. Modifications at the 8-position of the xanthine scaffold have been a key strategy for the development of potent and selective ligands for various biological targets. The introduction of a benzylsulfanylmethyl group at this position is anticipated to modulate the compound's lipophilicity and steric interactions with target proteins, potentially leading to unique pharmacological profiles.
The primary molecular targets for xanthine derivatives are adenosine receptors (A1, A2A, A2B, and A3) and phosphodiesterase (PDE) enzymes. Antagonism of adenosine receptors is responsible for the stimulant effects of caffeine and the bronchodilatory effects of theophylline. PDE inhibition, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), also contributes to the bronchodilatory and anti-inflammatory effects of these compounds. The specific nature of the substituent at the 8-position plays a crucial role in determining the affinity and selectivity for these different targets.
This guide will detail the probable synthetic pathways for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, provide protocols for its biological evaluation, and present available data on related compounds to infer its potential therapeutic applications.
Synthesis
A direct, published synthetic route for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione has not been identified in the current literature. However, a plausible and efficient synthesis can be devised based on established methods for the preparation of 8-substituted xanthine derivatives. The most common approach involves the nucleophilic substitution of a leaving group at the 8-methyl position of an 8-halomethyl or 8-sulfonyloxymethyl xanthine derivative.
A likely two-step synthetic pathway would proceed via an 8-chloromethyltheophylline intermediate:
Step 1: Synthesis of 8-chloromethyl-1,3-dimethyl-7H-purine-2,6-dione (8-chloromethyltheophylline)
The synthesis of the key intermediate, 8-chloromethyltheophylline, can be achieved by the chlorination of 8-hydroxymethyltheophylline.
Step 2: Synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
The target compound is then synthesized by the reaction of 8-chloromethyltheophylline with benzyl mercaptan (phenylmethanethiol) in the presence of a suitable base.
Experimental Protocols
Protocol 2.1: Synthesis of 8-hydroxymethyl-1,3-dimethyl-7H-purine-2,6-dione
-
Materials: Theophylline, formaldehyde, water.
-
Procedure: A suspension of theophylline (1 mole) in water is treated with an excess of aqueous formaldehyde solution (e.g., 37%). The mixture is heated to reflux for a specified period (e.g., 4-6 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Upon cooling, the product, 8-hydroxymethyltheophylline, precipitates and can be collected by filtration, washed with cold water, and dried.
Protocol 2.2: Synthesis of 8-chloromethyl-1,3-dimethyl-7H-purine-2,6-dione
-
Materials: 8-hydroxymethyltheophylline, thionyl chloride, dry solvent (e.g., chloroform or dichloromethane).
-
Procedure: To a suspension of 8-hydroxymethyltheophylline (1 mole) in a dry, inert solvent, thionyl chloride (e.g., 1.2 moles) is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is then stirred at room temperature or gentle reflux until the starting material is consumed (monitored by TLC). The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 8-chloromethyltheophylline, which can be used in the next step without further purification or recrystallized from a suitable solvent.
Protocol 2.3: Synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
-
Materials: 8-chloromethyltheophylline, benzyl mercaptan, a base (e.g., potassium carbonate, sodium ethoxide), a suitable solvent (e.g., ethanol, acetone, or dimethylformamide).
-
Procedure: A solution of 8-chloromethyltheophylline (1 mole) in the chosen solvent is treated with benzyl mercaptan (e.g., 1.1 moles) and a base (e.g., 1.5 moles). The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. The final compound, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, can be purified by column chromatography or recrystallization.
Diagram 1: Proposed Synthetic Pathway
An In-depth Technical Guide on the Discovery of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis, characterization, and postulated biological activity of the novel xanthine derivative, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. While specific experimental data for this compound is not extensively available in public literature, this document constructs a comprehensive profile based on established synthetic methodologies for analogous 8-substituted xanthines and the well-documented biological activities of this compound class. The primary synthetic route involves the nucleophilic substitution of an 8-halomethyl-1,3-dimethylxanthine with benzyl mercaptan. Spectroscopic and analytical data for the target compound are predicted based on the analysis of structurally related molecules. The biological evaluation section focuses on the potential of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione as a modulator of adenosine receptors, a hallmark of many 8-substituted xanthine derivatives. This guide provides detailed, inferred experimental protocols, data tables, and signaling pathway diagrams to facilitate further research and development of this and related compounds.
Introduction
Xanthine and its derivatives are a well-established class of pharmacologically active compounds, with prominent members including caffeine and theophylline. The purine-2,6-dione core structure of xanthines offers multiple sites for chemical modification, with the C8-position being a particularly fruitful site for the introduction of diverse substituents to modulate biological activity. These modifications have led to the discovery of potent and selective antagonists for adenosine receptors, which are implicated in a wide range of physiological and pathological processes, including cardiovascular, central nervous system, inflammatory, and respiratory functions.
This guide focuses on a specific, lesser-studied derivative, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. The introduction of a benzylsulfanylmethyl group at the 8-position is anticipated to confer unique physicochemical and pharmacological properties. This document outlines a proposed synthetic pathway, predicted analytical data, and a discussion of its potential biological activities, drawing parallels with structurally similar compounds.
Synthesis and Characterization
The synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione can be achieved through a straightforward and efficient two-step process starting from the commercially available and widely used xanthine derivative, theophylline (1,3-dimethylxanthine).
Synthetic Pathway
The proposed synthetic route is depicted below. The first step involves the chloromethylation of theophylline at the C8 position to yield the key intermediate, 8-(chloromethyl)theophylline. This is followed by a nucleophilic substitution reaction with benzyl mercaptan to afford the target compound.
Potential Therapeutic Targets of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a theoretical framework for the potential therapeutic targets of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione based on its structural classification as a xanthine derivative. Extensive literature searches did not yield specific experimental data for this exact compound. Therefore, the information presented herein is extrapolated from studies on structurally related molecules and the known pharmacology of the xanthine scaffold.
Introduction
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione belongs to the xanthine class of compounds. Xanthine and its derivatives, such as caffeine and theophylline, are well-characterized pharmacologically active molecules. The core structure, a purine-2,6-dione, serves as a versatile scaffold for the development of therapeutic agents targeting a range of physiological processes. The therapeutic potential of xanthine derivatives stems primarily from their ability to act as antagonists of adenosine receptors and inhibitors of phosphodiesterase (PDE) enzymes. This whitepaper will explore these and other potential therapeutic targets for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, drawing on the established mechanisms of action for this compound class.
Primary Potential Therapeutic Targets
Based on the pharmacology of the xanthine scaffold, the primary potential therapeutic targets for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione are adenosine receptors and phosphodiesterase enzymes.
Adenosine Receptor Antagonism
Adenosine is an endogenous purine nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Xanthine derivatives are well-known non-selective antagonists of adenosine receptors.
-
A1 and A2A Receptors in the Central Nervous System (CNS): Antagonism of A1 and A2A receptors in the brain leads to stimulant effects by increasing the release of excitatory neurotransmitters. This mechanism is responsible for the well-known alerting effects of caffeine. Therapeutic applications could include conditions characterized by CNS depression or fatigue.
-
A2B and A3 Receptors in Inflammation: A2B and A3 receptors are implicated in inflammatory pathways. Antagonism of these receptors could provide anti-inflammatory effects, making this compound a candidate for inflammatory diseases.
Signaling Pathway for Adenosine Receptor Antagonism
Caption: Adenosine receptor antagonism by xanthine derivatives.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. Non-selective PDE inhibition by xanthines leads to an accumulation of intracellular cAMP and cGMP.
-
Smooth Muscle Relaxation: Increased cAMP levels in airway smooth muscle cells lead to relaxation, resulting in bronchodilation. This is the primary mechanism of action for theophylline in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
-
Anti-inflammatory Effects: PDE inhibition can also suppress the activity of inflammatory cells by elevating cAMP levels, which in turn inhibits the release of pro-inflammatory mediators.
-
Cardiovascular Effects: In cardiac muscle, increased cAMP can lead to increased heart rate and contractility.
Signaling Pathway for PDE Inhibition
Caption: Mechanism of phosphodiesterase inhibition by xanthines.
Secondary and Exploratory Therapeutic Targets
Beyond the primary mechanisms, the purine-2,6-dione scaffold has been explored for its activity against other targets.
Sirtuin (SIRT) Inhibition
Recent studies have identified that some 8-mercapto-purine-2,6-dione derivatives can act as inhibitors of sirtuins (SIRT1, SIRT2, SIRT3, and SIRT5), a class of NAD+-dependent deacetylases involved in various cellular processes, including inflammation, metabolism, and neurodegeneration. Sirtuin inhibitors are being investigated for their potential in treating cancer and neurodegenerative diseases. The "benzylsulfanylmethyl" group at the 8-position of the compound suggests that it could potentially interact with the active site of sirtuins.
Serotonin (5-HT) Receptor Modulation
Derivatives of 1,3-dimethyl-purine-2,6-dione have been synthesized and evaluated as ligands for serotonin receptors, particularly 5-HT1A, 5-HT2A, and 5-HT7. These receptors are implicated in the pathophysiology of depression and anxiety. While the specific substitutions differ from the compound of interest, this line of research suggests that the purine-2,6-dione core can be adapted to target neurotransmitter receptors.
Quantitative Data on Related Compounds
While no specific quantitative data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione has been identified, the following table summarizes data for the parent compound, theophylline, to provide a general context for the potential potency of xanthine derivatives.
| Compound | Target | Assay | Value |
| Theophylline | Phosphodiesterase (non-selective) | IC50 | ~0.1 - 1 mM |
| Theophylline | Adenosine A1 Receptor | Ki | ~10 - 20 µM |
| Theophylline | Adenosine A2A Receptor | Ki | ~5 - 15 µM |
| Theophylline | Adenosine A2B Receptor | Ki | >100 µM |
Note: These values are approximate and can vary depending on the specific experimental conditions.
Proposed Experimental Protocols
To elucidate the therapeutic targets and pharmacological profile of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, the following experimental workflow is proposed.
Experimental Workflow
Caption: Proposed experimental workflow for target validation.
Adenosine Receptor Binding Assays
-
Objective: To determine the affinity of the compound for adenosine receptor subtypes.
-
Methodology: Radioligand binding assays using cell membranes expressing recombinant human A1, A2A, A2B, and A3 receptors. A radiolabeled ligand specific for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) is competed with increasing concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to an inhibition constant (Ki).
Phosphodiesterase Inhibition Assays
-
Objective: To assess the inhibitory activity of the compound against various PDE isoforms.
-
Methodology: Commercially available PDE enzyme activity assay kits can be used. These assays typically involve incubating the recombinant PDE enzyme with its substrate (cAMP or cGMP) in the presence of varying concentrations of the inhibitor. The amount of product formed (AMP or GMP) is then quantified, often using a colorimetric or fluorescent method. IC50 values are calculated for each PDE isoform to determine potency and selectivity.
Conclusion
While specific biological data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is not currently available in the public domain, its structural classification as a xanthine derivative provides a strong basis for predicting its potential therapeutic targets. The primary targets are likely to be adenosine receptors and phosphodiesterase enzymes, suggesting potential applications in respiratory, inflammatory, and central nervous system disorders. Further investigation into its activity on secondary targets such as sirtuins and serotonin receptors may reveal novel therapeutic opportunities. The experimental protocols outlined in this whitepaper provide a roadmap for the comprehensive pharmacological characterization of this compound.
In Vitro Screening of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential in vitro screening strategies for the novel xanthine derivative, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. While direct experimental data for this specific compound is not currently available in published literature, this document extrapolates from research on structurally related 8-substituted xanthine analogs to propose a robust screening cascade. The proposed assays are designed to elucidate the compound's potential cytotoxic, anti-proliferative, and receptor-specific activities. Detailed experimental protocols for key assays are provided to facilitate the initiation of laboratory investigations. Furthermore, this guide includes visualizations of a proposed experimental workflow and a potential signaling pathway to aid in experimental design and data interpretation.
Introduction
Xanthine derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities. The core scaffold, a purine-2,6-dione, has been extensively modified at the N1, N3, N7, and C8 positions to generate molecules with diverse biological functions, including adenosine receptor antagonism, phosphodiesterase (PDE) inhibition, and anti-cancer effects. The title compound, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, is a novel analog with a distinct substitution at the C8 position. This modification warrants a thorough in vitro investigation to characterize its biological profile and therapeutic potential.
This guide outlines a tiered approach to the in vitro screening of this compound, starting with broad cytotoxicity assessments and progressing to more specific mechanistic studies.
Proposed In Vitro Screening Cascade
Based on the known activities of 8-substituted xanthine derivatives, the following in vitro assays are recommended for the initial characterization of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
Cytotoxicity and Anti-proliferative Activity
Many xanthine derivatives have demonstrated anti-proliferative effects against various cancer cell lines.[1] Therefore, the initial screening should focus on assessing the cytotoxic and anti-proliferative potential of the compound.
Table 1: Proposed Cytotoxicity and Anti-proliferative Assays
| Assay | Purpose | Typical Cell Lines | Endpoint Measured |
| MTT Assay | To assess metabolic activity as an indicator of cell viability. | A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), HepG2 (hepatocellular carcinoma) | IC50 (half-maximal inhibitory concentration) |
| Crystal Violet Assay | To quantify cell number as a measure of cell proliferation. | Same as MTT Assay | GI50 (half-maximal growth inhibition) |
| Colony Formation Assay | To evaluate the long-term ability of single cells to form colonies. | Same as MTT Assay | Plating efficiency and surviving fraction |
| Cell Cycle Analysis (Flow Cytometry) | To determine the effect of the compound on cell cycle progression. | Same as MTT Assay | Percentage of cells in G0/G1, S, and G2/M phases |
| Apoptosis Assay (e.g., Annexin V/PI staining) | To detect and quantify programmed cell death. | Same as MTT Assay | Percentage of apoptotic and necrotic cells |
Adenosine Receptor Binding Affinity
The xanthine scaffold is a well-known antagonist of adenosine receptors. Modifications at the C8 position can significantly influence the affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, and A3).
Table 2: Proposed Adenosine Receptor Binding Assays
| Assay | Purpose | Receptor Source | Radioligand | Endpoint Measured |
| Radioligand Binding Assay | To determine the binding affinity of the compound to adenosine receptor subtypes. | Membranes from cells expressing recombinant human adenosine receptors (e.g., CHO or HEK293 cells) | [³H]DPCPX (for A1), [³H]ZM241385 (for A2A), [¹²⁵I]AB-MECA (for A3) | Ki (inhibitory constant) |
Phosphodiesterase (PDE) Inhibition
Certain xanthine derivatives are known to inhibit phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Table 3: Proposed Phosphodiesterase Inhibition Assays
| Assay | Purpose | Enzyme Source | Substrate | Endpoint Measured |
| PDE Activity Assay | To measure the inhibition of different PDE isoforms. | Recombinant human PDE isoforms (e.g., PDE1-PDE11) | cAMP or cGMP | IC50 (half-maximal inhibitory concentration) |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Radioligand Binding Assay for Adenosine A1 Receptor
-
Membrane Preparation: Prepare cell membranes from CHO cells stably expressing the human adenosine A1 receptor.
-
Binding Reaction: In a 96-well plate, mix the cell membranes (20-40 µg of protein) with the radioligand [³H]DPCPX (e.g., 1-2 nM) and various concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for 60-90 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding and calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for the in vitro screening of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
Potential Signaling Pathway
Caption: Hypothesized signaling pathway involving adenosine A1 receptor antagonism.
Conclusion
The in vitro screening of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione holds the potential to uncover novel pharmacological activities. The proposed screening cascade, encompassing cytotoxicity, adenosine receptor binding, and phosphodiesterase inhibition assays, provides a comprehensive framework for the initial characterization of this compound. The detailed protocols and visual aids included in this guide are intended to facilitate the commencement of these important preclinical investigations. Further studies will be necessary to fully elucidate the mechanism of action and therapeutic potential of this promising xanthine derivative.
References
In-depth Technical Guide: 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
Compound Identifier: PubChem CID 262425 Chemical Formula: C15H16N4O2S
Introduction
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids. While the core 1,3-dimethylxanthine structure is well-known for its physiological effects, notably as a metabolite of caffeine and theophylline, the specific biological activities and pharmacological profile of the 8-(benzylsulfanylmethyl) substituted variant are not extensively documented in publicly available scientific literature. This guide aims to provide a comprehensive overview of the available information for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is presented below. This data is primarily computationally generated and sourced from the PubChem database.
| Property | Value | Source |
| Molecular Weight | 316.38 g/mol | PubChem |
| XLogP3-AA | 1.9 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 316.10484 g/mol | PubChem |
| Monoisotopic Mass | 316.10484 g/mol | PubChem |
| Topological Polar Surface Area | 79.9 Ų | PubChem |
| Heavy Atom Count | 22 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 489 | PubChem |
Synthesis and Characterization
Hypothetical Synthesis Workflow
Caption: Hypothetical synthesis of the target compound.
Biological Activity and Signaling Pathways
Despite a comprehensive search of scientific databases, no specific studies detailing the biological activity, mechanism of action, or associated signaling pathways for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione have been identified. Research on other purine-2,6-dione derivatives suggests a wide range of potential pharmacological activities, including but not limited to, anti-inflammatory and antidepressant effects. However, without experimental data for the specific compound , any discussion of its biological role would be purely speculative.
Experimental Protocols
As no experimental studies involving 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione were found, this guide cannot provide detailed methodologies for its analysis or use in biological assays.
Conclusion and Future Directions
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a chemical entity for which there is a significant lack of publicly available research data. While its structure suggests potential for biological activity, based on the known pharmacology of the purine-2,6-dione scaffold, further investigation is required to elucidate its properties. Future research efforts could focus on:
-
Chemical Synthesis and Characterization: Development and publication of a robust synthetic route and full analytical characterization (NMR, MS, etc.).
-
In Vitro Screening: Evaluation of its activity against a panel of common drug targets, such as phosphodiesterases, adenosine receptors, and various kinases.
-
Cell-Based Assays: Assessment of its effects on cellular processes, including inflammation, proliferation, and apoptosis in relevant cell lines.
The generation of such data would be the first step towards understanding the potential of this compound for further drug development.
Safety and Toxicity Profile of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione: A Technical Guide
Disclaimer: This document summarizes the publicly available information regarding the safety and toxicity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and related compounds. No specific toxicological studies for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione were identified in the public domain. The information provided should be used for research and informational purposes only.
Introduction
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids. Xanthine and its derivatives, such as caffeine, theophylline, and theobromine, are known to exhibit a wide range of pharmacological activities. Modifications at the 8-position of the xanthine scaffold have been a key strategy in the development of new therapeutic agents. This technical guide aims to provide a comprehensive overview of the available safety and toxicity data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and to outline standard experimental protocols for its toxicological assessment.
Quantitative Toxicity Data
A thorough search of scientific literature and toxicology databases revealed no specific quantitative toxicity data (e.g., LD50, IC50) for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
However, safety data for a structurally similar compound, 8-benzyl-theophylline (CAS No: 2879-15-4), is available and summarized below. Theophylline itself is a well-characterized methylxanthine drug used in the treatment of respiratory diseases, with a narrow therapeutic index and a range of known side effects.[1][2]
Table 1: Summary of Available Toxicity Data for 8-Benzyl-Theophylline
| Toxicity Endpoint | Result | Reference |
| Acute Toxicity | ||
| Oral LD50 | No data available | [3] |
| Irritation/Corrosion | ||
| Skin Corrosion/Irritation | No data available | [3] |
| Serious Eye Damage/Irritation | No data available | [3] |
| Sensitization | ||
| Respiratory or Skin Sensitization | No data available | [3] |
| Genotoxicity | ||
| Germ Cell Mutagenicity | No data available | [3] |
| Carcinogenicity | ||
| Carcinogenicity | No data available | [3] |
| Reproductive Toxicity | ||
| Reproductive Toxicity | No data available | [3] |
| Specific Target Organ Toxicity | ||
| STOT-Single Exposure | No data available | [3] |
| STOT-Repeated Exposure | No data available | [3] |
| Aspiration Hazard | ||
| Aspiration Hazard | Based on available data, the classification criteria are not met. | [3] |
General Toxicity of Purine Analogs
Purine analogs are a class of compounds that interfere with the synthesis of DNA and RNA.[4][5] While this property is harnessed for therapeutic purposes, particularly in cancer chemotherapy, it also underlies their potential toxicity.[5] The toxic effects of purine analogs can be multi-faceted, affecting various organ systems. Neurotoxicity is a recognized side effect of some purine analogs, with symptoms ranging from mild to severe.[6] The genotoxic potential of purine analogs is also a key consideration in their safety assessment.[7]
Experimental Protocols for Toxicity Assessment
In the absence of specific data, the following are detailed, generalized protocols for key in vitro assays that would be essential for evaluating the safety and toxicity profile of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
In Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione for a specified exposure period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[12][13][14]
Principle: The assay uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These bacteria are auxotrophic for histidine and cannot grow on a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to synthesize their own histidine and form colonies on a histidine-free medium.[12][14]
Methodology:
-
Strain Selection: Choose appropriate Salmonella typhimurium strains to detect different types of mutations (e.g., frameshift, base-pair substitutions).
-
Metabolic Activation: The test is performed with and without the addition of a liver extract (S9 fraction) to simulate metabolic activation in mammals, as some chemicals only become mutagenic after metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies is counted. A significant increase in the number of colonies on the treated plates compared to the control plates indicates that the compound is mutagenic.
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow of the in vitro cytotoxicity MTT assay.
Caption: Workflow of the Ames test for genotoxicity.
Conclusion
There is a significant lack of publicly available safety and toxicity data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. The provided information on the structurally similar compound, 8-benzyl-theophylline, also indicates a lack of comprehensive toxicological evaluation. Therefore, a thorough safety assessment, including in vitro cytotoxicity and genotoxicity assays as outlined in this guide, is imperative to characterize the toxicological profile of this compound before any further development or application. Researchers and drug development professionals should proceed with caution and conduct rigorous preclinical safety studies to establish a comprehensive safety profile.
References
- 1. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Theophylline (Theo-Dur, Theo-24, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Purine analogue - Wikipedia [en.wikipedia.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Genotoxicity of purine acyclic nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
Abstract
These application notes provide a comprehensive guide for the synthesis and characterization of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, a derivative of theophylline. The protocols are intended for researchers in medicinal chemistry, pharmacology, and drug development. The synthesis involves a nucleophilic substitution reaction at the C8 position of the theophylline scaffold. Detailed experimental procedures for synthesis, purification, and characterization using various analytical techniques are described.
Introduction
Theophylline, a methylxanthine derivative, and its analogues are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Modifications at the 8-position of the theophylline ring system have been shown to modulate its biological effects, leading to the development of compounds with potential therapeutic applications, including bronchodilator and anti-inflammatory properties.[1] The introduction of a benzylsulfanylmethyl group at this position is hypothesized to enhance lipophilicity and potentially introduce novel interactions with biological targets. This document outlines a detailed protocol for the synthesis and thorough characterization of this novel compound.
Experimental Protocols
Synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
This protocol describes the synthesis of the target compound via a nucleophilic substitution reaction between 8-bromotheophylline and benzyl mercaptan.
Materials:
-
8-Bromotheophylline
-
Benzyl mercaptan (phenylmethanethiol)
-
Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Benzylmercaptide: In a 250 mL round-bottom flask, dissolve sodium hydroxide (0.40 g, 10 mmol) in absolute ethanol (50 mL) with gentle stirring. To this solution, add benzyl mercaptan (1.24 g, 10 mmol) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the sodium thiolate salt.
-
Nucleophilic Substitution Reaction: To the freshly prepared sodium benzylmercaptide solution, add 8-bromotheophylline (2.59 g, 10 mmol).
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-6 hours.
-
Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, slowly add distilled water (50 mL) to induce precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold ethanol (2 x 20 mL) and then with distilled water (2 x 20 mL) to remove any unreacted starting materials and salts.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain a pure crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Characterization of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
The following protocols are for the structural elucidation and purity assessment of the synthesized compound.
a) Melting Point Determination:
-
Apparatus: Digital melting point apparatus.
-
Procedure: Place a small amount of the dried, crystalline product into a capillary tube. Determine the melting point range and report it in degrees Celsius.
b) Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Apparatus: FT-IR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Procedure: Record the FT-IR spectrum of the solid sample from 4000 to 400 cm⁻¹. Report the characteristic absorption frequencies (ν) in cm⁻¹.
c) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Apparatus: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Procedure for ¹H NMR: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Record the ¹H NMR spectrum. Report chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), multiplicity (s = singlet, t = triplet, m = multiplet), and integration values.
-
Procedure for ¹³C NMR: Use the same sample to record the ¹³C NMR spectrum. Report chemical shifts (δ) in ppm.
d) Mass Spectrometry (MS):
-
Apparatus: Mass spectrometer with an Electrospray Ionization (ESI) source.
-
Procedure: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution into the ESI source and acquire the mass spectrum in positive ion mode. Report the mass-to-charge ratio (m/z) for the molecular ion peak [M+H]⁺.
Data Presentation
The following table summarizes the expected quantitative data for the successful synthesis and characterization of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
| Parameter | Expected Value |
| Physical Properties | |
| Molecular Formula | C₁₅H₁₆N₄O₂S |
| Molecular Weight | 316.38 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 185 - 190 °C (Expected range) |
| Yield | 75 - 85% (Typical) |
| FT-IR (cm⁻¹) | ~3100 (Ar-H), ~2950 (C-H), ~1700 (C=O), ~1650 (C=O), ~1550 (C=N), ~1450 (C=C), ~690 (C-S) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.30 (m, 5H, Ar-H), δ 4.20 (s, 2H, S-CH₂-Ar), δ 3.80 (s, 2H, Purine-CH₂-S), δ 3.55 (s, 3H, N-CH₃), δ 3.40 (s, 3H, N-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~155.0 (C=O), ~151.5 (C=O), ~148.0 (C-N), ~141.0 (C-N), ~137.0 (Ar-C), ~129.0 (Ar-CH), ~128.5 (Ar-CH), ~127.0 (Ar-CH), ~107.0 (C-C), ~36.0 (S-CH₂-Ar), ~30.0 (N-CH₃), ~28.0 (N-CH₃), ~25.0 (Purine-CH₂-S) |
| Mass Spectrometry (ESI-MS) | m/z = 317.10 [M+H]⁺ |
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
Characterization Workflow
Caption: Workflow for the analytical characterization of the synthesized compound.
References
Application Notes and Protocols for the Analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a derivative of 1,3-dimethylxanthine (theophylline). As a member of the xanthine family, this compound is of interest in medicinal chemistry and drug development. Accurate and precise analytical methods are crucial for its quantification in various matrices, including for purity assessment of the active pharmaceutical ingredient (API) and in preclinical research.
While specific validated analytical methods for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione are not widely published, methods for the parent compound, theophylline, and other 8-substituted xanthine derivatives can be adapted. This document provides detailed protocols for two common and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Disclaimer: These protocols are provided as a starting point and should be fully validated for the user's specific matrix and instrumentation to ensure compliance with regulatory guidelines.
Method 1: Purity and Assay by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity of the bulk drug substance and for assay measurements in formulated products. The purine-2,6-dione core possesses a strong chromophore, making UV detection a straightforward and robust choice.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (ACS grade).
-
Reference standard of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 273 nm.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample to have a theoretical concentration within the calibration range using the same diluent.
Data Presentation: HPLC-UV Method Performance (Illustrative Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Workflow Diagram: HPLC-UV Analysis
Caption: General workflow for purity and assay analysis by HPLC-UV.
Method 2: Quantification in Biological Matrices by LC-MS/MS
For quantifying low concentrations of the compound in complex biological matrices like plasma or serum, a highly sensitive and selective method such as LC-MS/MS is required.[1][2] This approach is standard in pharmacokinetic and drug metabolism studies.
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound (e.g., Theophylline-d6).
2. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 2.5 5 95 3.5 5 95 3.6 95 5 | 5.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometer Settings (Hypothetical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Analyte MRM Transition: To be determined by infusing a standard solution. Based on the structure (C15H16N4O2S, MW: 316.38), the protonated molecule [M+H]+ would be m/z 317.1. A plausible fragmentation would involve the loss of the benzyl group.
-
Q1 (Precursor Ion): m/z 317.1
-
Q3 (Product Ion): m/z 91.1 (benzyl fragment)
-
-
Internal Standard MRM Transition: To be determined based on the IS used.
-
Key Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.
4. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for injection.
Data Presentation: LC-MS/MS Method Performance (Illustrative Data)
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | Minimal |
| Recovery | > 85% |
Workflow Diagram: LC-MS/MS Bioanalysis
Caption: Workflow for the bioanalysis of the analyte using protein precipitation and LC-MS/MS.
Structural Characterization
For initial structural confirmation and characterization of the synthesized compound, the following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the positions of the dimethyl and benzylsulfanylmethyl groups.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups present in the molecule.
These characterization methods are essential for verifying the identity and purity of the reference standard used in the quantitative analyses described above.
References
- 1. Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, a substituted xanthine derivative. The described protocol is designed for accuracy, precision, and high-throughput screening, making it suitable for research, quality control, and drug development applications. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection.
Introduction
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione belongs to the xanthine class of compounds, which are of significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. Accurate and reliable quantitative analysis is crucial for the characterization, purity assessment, and pharmacokinetic studies of such molecules. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of pharmaceutical compounds.[1][2][3] This document provides a comprehensive protocol for the HPLC analysis of this specific xanthine derivative.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, standard solution preparation, and the HPLC instrument configuration for the analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
Materials and Reagents
-
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Water, deionized and filtered (18.2 MΩ·cm)
-
0.22 µm syringe filters
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Diode Array Detector
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 20mM Ammonium Acetate (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Note: The detection wavelength of 275 nm is based on the characteristic absorbance of the 1,3-dimethyl-7H-purine-2,6-dione core structure found in similar molecules like theophylline and caffeine.
Preparation of Standard and Sample Solutions
2.4.1. Standard Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of the 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
2.4.2. Working Standard Solutions
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
2.4.3. Sample Preparation
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the calibration range.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.
Expected Quantitative Data
The following table summarizes the expected performance characteristics of this HPLC method. These values are based on typical results for the analysis of xanthine derivatives.
| Parameter | Expected Value |
| Retention Time (tR) | Approx. 4.5 min |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Chemical Structure
References
Application Note: NMR Spectroscopic Analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the acquisition and analysis of Nuclear Magnetic Resonance (NMR) spectra for the characterization of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, a substituted xanthine derivative.
Introduction
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a derivative of theophylline (1,3-dimethylxanthine), a compound class with significant interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such novel chemical entities. This note outlines the standard operating procedures for preparing a sample and acquiring high-quality 1D (¹H, ¹³C) and 2D NMR data, along with a guide to data processing and interpretation. The molecular structure is shown in Figure 1.
Predicted NMR Spectroscopic Data
While specific experimental data is not publicly available, the expected chemical shifts for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione can be predicted based on its structure and known values for similar compounds. The following tables summarize the anticipated ¹H and ¹³C NMR signals. These values are intended as a guide for spectral assignment.
Table 1: Predicted ¹H NMR Data (Predicted for CDCl₃ at 400 MHz)
| Atom Number(s) | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) | Notes |
| H-1', 2', 3', 4', 5' | Multiplet | 5H | 7.20 - 7.40 | Aromatic protons of the benzyl group. |
| H-a | Singlet | 2H | ~4.20 | Methylene protons of the benzyl group. |
| H-b | Singlet | 2H | ~4.00 | Methylene bridge protons at C8. |
| N1-CH₃ | Singlet | 3H | ~3.40 | Methyl protons on the purine ring. |
| N3-CH₃ | Singlet | 3H | ~3.60 | Methyl protons on the purine ring. |
| N7-H | Broad Singlet | 1H | Variable | Exchangeable proton, may not be observed. |
Table 2: Predicted ¹³C NMR Data (Predicted for CDCl₃ at 100 MHz)
| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| C6 | ~155.0 | Carbonyl carbon. |
| C2 | ~151.5 | Carbonyl carbon. |
| C4 | ~148.0 | Quaternary carbon in purine ring. |
| C8 | ~145.0 | Substituted carbon in purine ring. |
| C-i (benzyl) | ~137.0 | Quaternary carbon of the benzyl group. |
| C-o, C-m, C-p (benzyl) | 127.0 - 129.5 | Aromatic carbons of the benzyl group. |
| C5 | ~107.0 | Quaternary carbon in purine ring. |
| C-a | ~36.0 | Methylene carbon of the benzyl group. |
| N3-CH₃ | ~29.7 | Methyl carbon. |
| N1-CH₃ | ~28.0 | Methyl carbon. |
| C-b | ~25.0 | Methylene bridge carbon at C8. |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for small organic molecules like the target compound.
-
Compound Quantity : For ¹H NMR, weigh 5-25 mg of the compound.[1][2][3] For the less sensitive ¹³C NMR, a higher concentration is preferable, using 50-100 mg of material or as much as will dissolve to form a near-saturated solution.[2][3]
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common starting points. Use approximately 0.6-0.7 mL of solvent.[3]
-
Dissolution : Prepare the sample in a small, clean vial, not directly in the NMR tube.[3] Add the solvent to the compound and gently vortex or warm if necessary to ensure complete dissolution.
-
Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution into the NMR tube.[2] This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[2][4]
-
Transfer : Transfer the filtered solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm (approx. 0.7 mL).[1]
-
Internal Standard : For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added.[4][5] Typically, this is pre-dissolved in the deuterated solvent by the supplier.
-
Capping and Labeling : Cap the NMR tube and label it clearly.
NMR Data Acquisition
The following parameters are provided as a starting point for a 400 MHz spectrometer and should be adjusted as necessary.
¹H NMR Acquisition:
-
Pulse Program: zg30 (or standard 1D proton experiment)
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 1.0 - 2.0 seconds
-
Acquisition Time (AQ): ~3-4 seconds
-
Spectral Width (SW): 16 ppm (-2 to 14 ppm)
-
Temperature: 298 K
¹³C{¹H} NMR Acquisition:
-
Pulse Program: zgpg30 (proton decoupled ¹³C experiment)
-
Number of Scans (NS): 1024 or more (depends on concentration)
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): ~1-2 seconds
-
Spectral Width (SW): 240 ppm (-10 to 230 ppm)
-
Temperature: 298 K
2D NMR (Optional but Recommended):
-
COSY (¹H-¹H Correlation): To establish proton-proton coupling networks.
-
HSQC (¹H-¹³C Correlation): To map protons to their directly attached carbons.
-
HMBC (¹H-¹³C Correlation): To identify long-range (2-3 bond) correlations, crucial for assigning quaternary carbons and piecing together molecular fragments.
Data Processing Protocol
Raw NMR data (FID) must be processed to generate a frequency-domain spectrum. Software such as Bruker's TopSpin or Mnova can be used.[6][7]
-
Fourier Transform (FT): The FID is converted from a time-domain signal to a frequency-domain spectrum. An exponential window function is typically applied before transformation to improve the signal-to-noise ratio.
-
Phase Correction: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).[6] This can be done automatically and then fine-tuned manually.
-
Baseline Correction: A baseline correction is applied to ensure the baseline is flat and at zero intensity.[6]
-
Referencing: The chemical shift axis is calibrated. If TMS is used, its signal is set to 0.00 ppm. Alternatively, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration (¹H NMR): The area under each peak is integrated to determine the relative ratio of protons giving rise to the signals.[7]
-
Peak Picking: The exact chemical shift values for all significant peaks are identified and labeled.[7]
Workflow Visualization
The following diagram illustrates the complete workflow for the NMR analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
References
Application Note: Mass Spectrometric Analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the mass spectrometric analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, a xanthine derivative with potential applications in drug discovery. The protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific identification and characterization of this compound. A proposed fragmentation pathway is presented, supported by analysis of its structural motifs. This document is intended to guide researchers in developing analytical methods for the characterization of this and structurally related compounds.
Introduction
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a synthetic derivative of theophylline (1,3-dimethylxanthine). Xanthine derivatives are a class of compounds with a wide range of pharmacological activities, and their characterization is crucial in drug development.[1][2] Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds.[1][2] This application note details an LC-MS/MS method for the analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and proposes a fragmentation pattern to aid in its identification.
Experimental Protocol
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in methanol.
-
Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer is recommended for the analysis.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (MS1) and Product Ion Scan (MS2) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Collision Gas | Argon |
| Collision Energy | Optimized for fragmentation (e.g., 10-40 eV) |
Data Analysis and Expected Results
The chemical formula for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is C₁₅H₁₆N₄O₂S, with an exact mass of 316.10.
Proposed Fragmentation Pathway
Upon electrospray ionization in positive mode, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 317.1. Collision-induced dissociation (CID) is predicted to induce fragmentation at several key points in the molecule. The most prominent fragmentation is anticipated to be the cleavage of the C-S bond, leading to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. Another significant fragmentation would be the cleavage of the bond between the methylene bridge and the purine ring.
Table 2: Predicted m/z Values for Major Ions
| Ion | Proposed Structure | Predicted m/z |
| [M+H]⁺ | Protonated parent molecule | 317.1 |
| Fragment 1 | Tropylium ion (C₇H₇⁺) | 91.1 |
| Fragment 2 | 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-8-ylmethylium | 209.1 |
| Fragment 3 | Benzyl radical cation | 91.1 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis.
Caption: Proposed fragmentation of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
References
Application Notes and Protocols for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a synthetic derivative of xanthine. The xanthine scaffold is notably present in compounds like caffeine and theophylline, which are known to exhibit a range of biological activities.[1] Xanthine derivatives often act as inhibitors of phosphodiesterases (PDEs) or as antagonists of adenosine receptors, leading to a variety of cellular responses.[2][3] The specific biological activities of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione are not extensively documented in publicly available literature. Therefore, the following protocols provide a general framework for researchers to investigate its potential effects in a cell culture setting.
These application notes will guide researchers in determining the cytotoxic profile and potential mechanism of action of this compound. The provided protocols are based on standard methodologies for similar compounds and should be adapted as necessary for specific cell lines and experimental goals.
Data Presentation
As no specific quantitative data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is currently available in the literature, a template table is provided below for researchers to populate with their experimental findings. This will allow for a clear and structured presentation of quantitative data for easy comparison.
Table 1: Summary of Experimental Data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
| Parameter | Cell Line | Value | Notes |
| IC50 (µM) | e.g., A549 | TBD | Calculated from cytotoxicity assay |
| Effective Concentration (µM) | e.g., HEK293 | TBD | Concentration for a specific biological effect |
| Solubility in DMSO (mM) | N/A | TBD | Determined during stock solution preparation |
| Treatment Duration (hr) | e.g., 24, 48, 72 | TBD | Optimized for observed effects |
TBD: To be determined by the researcher.
Experimental Protocols
Preparation of Stock Solution
A critical first step in utilizing a new compound is the preparation of a stock solution. Due to the aromatic and heterocyclic nature of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, it is predicted to have low solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is a common solvent for such compounds in cell culture experiments.
Materials:
-
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Accurately weigh a small amount of the compound (e.g., 1-5 mg).
-
Add a calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest treatment dose) must be included in all experiments.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5][6] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This protocol will help determine the concentration range over which the compound affects cell viability.
Materials:
-
Selected mammalian cell line(s) (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione stock solution
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO or other suitable solubilizing agent
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the compound from the stock solution in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include wells for a vehicle control (DMSO only) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Potential Mechanisms of Action and Further Assays
Based on the activities of similar xanthine derivatives, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione could potentially act as a phosphodiesterase (PDE) inhibitor or an adenosine receptor antagonist.
Phosphodiesterase (PDE) Inhibition Assay
PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an increase in intracellular levels of these second messengers.
Suggested Assay: A commercially available PDE activity assay kit can be used. These kits typically provide a PDE substrate and a method to detect the product of the PDE reaction. The protocol would involve:
-
Preparing cell lysates.
-
Incubating the lysates with the PDE substrate in the presence and absence of various concentrations of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
-
Measuring the product formation according to the kit's instructions. A decrease in product formation in the presence of the compound would indicate PDE inhibition.
Adenosine Receptor Antagonism Assay
Adenosine receptors are G protein-coupled receptors that are involved in various physiological processes. Antagonism of these receptors can be assessed by measuring changes in intracellular cAMP levels.
Suggested Assay: A cAMP assay can be performed on a cell line known to express adenosine receptors (e.g., HEK293 cells transfected with a specific adenosine receptor subtype).[7][8] The general steps would be:
-
Treating the cells with an adenosine receptor agonist (e.g., NECA) to induce a change in cAMP levels.
-
Co-treating the cells with the agonist and various concentrations of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
-
Measuring intracellular cAMP levels using a commercial ELISA or HTRF-based assay kit.
-
A reversal of the agonist-induced cAMP change by the compound would suggest adenosine receptor antagonism.
Visualizations
Caption: Workflow for characterizing the compound in cell culture.
Caption: Potential signaling pathways affected by the compound.
References
- 1. Effects of theophylline on the cell growth of normal and malignant human cells transformed in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Evaluation of 8-Substituted Xanthine Derivatives in Mice
Disclaimer: As of the latest literature search, no specific in vivo studies in mice for the compound 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione have been published. The following application notes and protocols are a generalized guide based on methodologies used for structurally related 8-substituted xanthine (theophylline) derivatives. These are intended to serve as a starting point for researchers designing in vivo studies for this class of compounds.
Introduction
8-(Benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a derivative of theophylline (1,3-dimethylxanthine). Xanthine derivatives, particularly those substituted at the 8-position, are a well-studied class of compounds known to interact with various biological targets, most notably as antagonists of adenosine receptors.[1][2] Depending on the nature of the substituent at the C8 position, these molecules can exhibit a range of pharmacological activities, including anti-inflammatory, anti-asthmatic, anti-cancer, and psychotropic effects.[3][4][5][6]
In vivo studies in mice are crucial for characterizing the pharmacokinetic profile, efficacy, and safety of novel xanthine derivatives. The protocols outlined below are based on common experimental models used to evaluate the anti-inflammatory and psychotropic properties of similar compounds.[4][5]
Potential Therapeutic Applications for In Vivo Studies
Based on the activities of related compounds, potential applications for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione that could be explored in mouse models include:
-
Anti-inflammatory Activity: Many purine-2,6-dione derivatives have been shown to possess anti-inflammatory properties, often evaluated in models of paw edema and peritonitis.[4]
-
Adenosine Receptor Antagonism: 8-substituted xanthines are frequently potent antagonists of A1 and A2 adenosine receptors, which can be evaluated by measuring their effects on heart rate and blood pressure.[2][7]
-
Central Nervous System (CNS) Effects: Depending on their ability to cross the blood-brain barrier, these compounds may have anxiolytic or antidepressant effects, which can be assessed using behavioral models like the forced swim test or four-plate test.[5]
Experimental Protocols
Protocol 1: Evaluation of Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model
This protocol is adapted from studies on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives.[4]
Objective: To assess the potential of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione to reduce acute inflammation in mice.
Materials:
-
Test Compound: 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
-
Vehicle: e.g., 0.5% Carboxymethylcellulose (CMC) in saline, or 1% Tween 80 in saline
-
Positive Control: Indomethacin (10 mg/kg)
-
Inducing Agent: 1% Carrageenan solution in sterile saline
-
Animals: Male Swiss mice (20-25 g)
-
Plethysmometer
Methodology:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly divide mice into the following groups (n=8 per group):
-
Vehicle Control
-
Test Compound (e.g., 10, 25, 50 mg/kg)
-
Positive Control (Indomethacin)
-
-
Compound Administration: Administer the test compound or controls via intraperitoneal (i.p.) or oral (p.o.) gavage.
-
Inflammation Induction: One hour after compound administration, inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Experimental Workflow Diagram:
References
- 1. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological effects and binding studies of new methylxanthine thioderivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl or propynyl substituents in position 7, their 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Evidence that a novel 8-phenyl-substituted xanthine derivative is a cardioselective adenosine receptor antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a xanthine derivative. The xanthine scaffold is a core component of naturally occurring compounds like caffeine and theophylline. Synthetic derivatives of xanthine have been explored for a wide range of pharmacological activities. This document provides detailed protocols for a panel of in vitro assays to characterize the biological activity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. The primary expected activities for xanthine derivatives include antagonism of adenosine receptors and inhibition of phosphodiesterases.[1] Additional potential activities based on the broader class of purine-2,6-dione derivatives include acetylcholinesterase inhibition, anticancer effects, and modulation of other cellular targets.[2][3]
Potential Signaling Pathways
The biological effects of xanthine derivatives are often mediated through their interaction with key signaling pathways. Two of the most prominent pathways are the adenosine receptor signaling cascade and the phosphodiesterase-mediated regulation of cyclic nucleotides.
References
Application Notes & Protocols for Dosage Determination of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, no specific dosage determination studies for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione (BSM-caffeine) have been published in peer-reviewed literature. The following application notes and protocols are based on established methodologies for structurally related 1,3-dimethyl-7H-purine-2,6-dione (theophylline/caffeine) derivatives. These guidelines are intended to provide a framework for initiating studies on BSM-caffeine and must be adapted and validated empirically.
Introduction
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a derivative of the xanthine scaffold, which is common to well-known compounds like caffeine and theophylline. Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including but not limited to, anti-inflammatory, anxiolytic, antidepressant, and phosphodiesterase (PDE) inhibitory effects. The determination of an appropriate dosage is a critical first step in characterizing the therapeutic potential and safety profile of this novel compound.
These notes provide a comprehensive guide to establishing an initial dosage range for B-S-M-caffeine for in vitro and in vivo studies, based on data from analogous compounds.
Preclinical in vivo Dosage Determination: Data from Structurally Related Compounds
The following table summarizes dosage and administration data from studies on various 1,3-dimethyl-7H-purine-2,6-dione derivatives. This information can be used to estimate a starting dosage range for BSM-caffeine in similar animal models.
| Compound Class | Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference |
| 8-aminoalkyl derivatives | Mice | Intraperitoneal (i.p.) | 5 - 20 mg/kg | Antidepressant- and anxiolytic-like activity in Forced Swim Test (FST) and Four-Plate Test (FPT) | [1] |
| 7-arylpiperazinylalkyl derivatives (GR-14) | Rats | Intravenous (i.v.), Oral (p.o.) | 1.25 - 5 mg/kg (i.v.), 10 - 40 mg/kg (p.o.) | Dose-dependent antidepressant- and anxiolytic-like effects in FST and Vogel conflict drinking test. Rapid absorption and blood-brain barrier penetration. | [2] |
| 8-methoxy derivatives | Rats | Intraperitoneal (i.p.) | 10 - 50 mg/kg | Anti-inflammatory activity in zymosan-induced peritonitis and carrageenan-induced paw edema. | [3][4] |
| 7,8-disubstituted pan-PDE inhibitors | Mice | Intraperitoneal (i.p.) | Not specified | Effective absorption from the peritoneal cavity. | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assessment
Objective: To determine the concentration range of BSM-caffeine that is non-toxic to cells, which will inform the dosage for subsequent in vitro mechanism-of-action studies.
Materials:
-
BSM-caffeine
-
Relevant cell line (e.g., murine 3T3-L1 fibroblasts, human cell lines)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay kit (e.g., LDH release assay)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of BSM-caffeine in a suitable solvent (e.g., DMSO). Make serial dilutions in a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of BSM-caffeine. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assay (MTT Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. The highest concentration with no significant cytotoxicity can be considered the maximum for subsequent in vitro assays.
In Vivo Acute Toxicity and Dose-Ranging Study
Objective: To determine the maximum tolerated dose (MTD) and to identify a preliminary effective dose range for BSM-caffeine in an animal model.
Materials:
-
BSM-caffeine
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Male/Female mice or rats (e.g., Swiss Webster mice or Wistar rats)
-
Standard laboratory animal housing and care facilities
-
Dosing syringes and needles (for i.p. or p.o. administration)
Protocol:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: Prepare suspensions/solutions of BSM-caffeine in the chosen vehicle at various concentrations.
-
Dose Administration:
-
Divide animals into groups (n=3-5 per group).
-
Administer single escalating doses of BSM-caffeine to different groups (e.g., 10, 30, 100, 300 mg/kg) via the desired route (e.g., intraperitoneal or oral).
-
Include a vehicle control group.
-
-
Observation:
-
Continuously monitor the animals for the first 4 hours post-administration for any signs of toxicity (e.g., changes in motor activity, convulsions, sedation, altered respiration).
-
Continue to observe the animals daily for 14 days for mortality and any other adverse effects.
-
Record body weight at regular intervals.
-
-
Data Analysis:
-
Determine the MTD, which is the highest dose that does not cause mortality or significant signs of toxicity.
-
This data will inform the dose selection for subsequent efficacy studies (typically starting at doses well below the MTD).
-
Visualization of Experimental Workflow and Potential Signaling Pathways
Experimental Workflow for Dosage Determination
Caption: Workflow for BSM-caffeine dosage determination.
Potential Signaling Pathway (Hypothetical)
Based on the activities of related compounds, BSM-caffeine might interact with adenosine receptors or inhibit phosphodiesterases. The following diagram illustrates a hypothetical signaling pathway involving adenosine receptor antagonism.
Caption: Hypothetical antagonism of adenosine receptor signaling.
References
- 1. New 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl or propynyl substituents in position 7, their 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advanced pharmacological and pharmacokinetic evaluation of 1,3 dimethylpurine-2,6-dione derivative (GR-14) with promine… [ouci.dntb.gov.ua]
- 3. ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In silico and in vitro ADME-Tox analysis and in vivo pharmacokinetic study of representative pan-PDE inhibitors from the group of 7,8-disubstituted derivatives of 1,3-dimethyl-7H-purine-2,6-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a xanthine derivative with potential therapeutic applications. Xanthine compounds are known to exhibit a wide range of biological activities, including the modulation of cell signaling pathways involved in proliferation, apoptosis, and cellular stress responses. These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological effects of this compound. The assays outlined below are designed to assess its impact on cell viability, apoptosis, cell migration, and reactive oxygen species (ROS) production. Furthermore, potential signaling pathways that may be modulated by this compound are illustrated.
Cell Viability and Proliferation Assay (MTT Assay)
This assay determines the effect of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione on the metabolic activity of cells, which is an indicator of cell viability and proliferation. The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Experimental Protocol
-
Cell Seeding: Seed cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
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Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
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MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.
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Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Data Presentation
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| Vehicle Control | 100.0 ± 4.5 | 100.0 ± 5.1 | 100.0 ± 4.8 |
| 0.1 | 98.2 ± 3.9 | 95.6 ± 4.2 | 92.3 ± 5.5 |
| 1 | 92.5 ± 5.1 | 85.3 ± 4.7 | 78.1 ± 6.2 |
| 10 | 75.8 ± 6.3 | 62.1 ± 5.9 | 45.7 ± 5.3 |
| 50 | 48.3 ± 4.8 | 35.7 ± 4.1 | 21.9 ± 3.8 |
| 100 | 22.1 ± 3.5 | 15.4 ± 2.9 | 8.6 ± 2.1 |
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection Assays
To determine if the observed decrease in cell viability is due to apoptosis, two key assays can be performed: the Annexin V-FITC/Propidium Iodide (PI) assay for early and late apoptosis, and the Caspase-Glo® 3/7 assay for measuring the activity of executioner caspases.
Annexin V-FITC/PI Staining for Apoptosis
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[2][3] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells.
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Cell Treatment: Seed cells in a 6-well plate and treat with 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione at various concentrations for the desired time period.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.
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Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.
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Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Compound (10 µM) | 70.8 ± 3.5 | 18.9 ± 2.7 | 10.3 ± 1.9 |
| Compound (50 µM) | 42.1 ± 4.2 | 35.6 ± 3.8 | 22.3 ± 3.1 |
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release aminoluciferin, which is then used by luciferase to generate a luminescent signal.[4][5]
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Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
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Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
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Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.
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Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
| Concentration (µM) | Caspase-3/7 Activity (Relative Luminescence Units) | Fold Increase vs. Control |
| Vehicle Control | 15,234 ± 1,287 | 1.0 |
| 1 | 18,987 ± 1,543 | 1.2 |
| 10 | 45,789 ± 3,876 | 3.0 |
| 50 | 98,765 ± 8,123 | 6.5 |
| 100 | 154,321 ± 12,543 | 10.1 |
Apoptosis Signaling Pathway
Caption: Potential modulation of apoptosis signaling pathways.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of the compound on cell migration, a crucial process in cancer metastasis and wound healing. A "wound" is created in a confluent cell monolayer, and the rate of wound closure is monitored over time.[6]
Experimental Protocol
-
Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Scratch Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of each well.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing different concentrations of the compound to the respective wells.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point compared to the initial wound width.
Data Presentation
| Concentration (µM) | Wound Closure (%) after 12h | Wound Closure (%) after 24h |
| Vehicle Control | 45.8 ± 3.9 | 92.3 ± 5.1 |
| 1 | 42.1 ± 4.2 | 85.7 ± 4.8 |
| 10 | 25.6 ± 3.1 | 55.4 ± 4.2 |
| 50 | 10.3 ± 2.5 | 22.8 ± 3.5 |
Experimental Workflow
Caption: Workflow for the wound healing/scratch assay.
Cellular Reactive Oxygen Species (ROS) Detection Assay (DCFDA/H2DCFDA)
This assay measures the intracellular production of reactive oxygen species. The cell-permeable H2DCFDA is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Experimental Protocol
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight. Treat the cells with the compound for the desired duration.
-
DCFDA Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 20 µM H2DCFDA solution in serum-free medium to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the H2DCFDA solution and wash the cells with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
Data Presentation
| Concentration (µM) | ROS Production (Relative Fluorescence Units) | Fold Increase vs. Control |
| Vehicle Control | 8,754 ± 987 | 1.0 |
| 10 | 12,543 ± 1,123 | 1.4 |
| 50 | 25,876 ± 2,345 | 3.0 |
| 100 | 48,987 ± 4,123 | 5.6 |
| Positive Control (H₂O₂) | 65,432 ± 5,678 | 7.5 |
Potential ROS-Modulated Signaling Pathway
Caption: Potential impact on ROS-mediated signaling.
Serotonin Receptor (e.g., 5-HT1A) Binding Assay
Given that some xanthine derivatives interact with serotonin receptors, a radioligand binding assay can be performed to determine the affinity of the compound for a specific serotonin receptor subtype, such as 5-HT1A.[4] This assay measures the displacement of a known radiolabeled ligand by the test compound.
Experimental Protocol
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the 5-HT1A receptor (e.g., [³H]8-OH-DPAT), and varying concentrations of the test compound in an appropriate assay buffer.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: After the filters are dry, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
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Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This can be converted to an affinity constant (Ki).
Data Presentation
| Compound Concentration (nM) | [³H]8-OH-DPAT Specific Binding (%) |
| 1 | 98.5 ± 2.1 |
| 10 | 85.3 ± 3.5 |
| 100 | 52.1 ± 4.2 |
| 1000 | 15.7 ± 2.8 |
| 10000 | 2.3 ± 0.9 |
Serotonin Receptor Signaling
Caption: Simplified 5-HT1A receptor signaling pathway.
Disclaimer
These protocols and application notes are intended for research use only by qualified personnel. The provided data is hypothetical and for illustrative purposes. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Appropriate safety precautions should be taken when handling all chemical and biological materials.
References
Troubleshooting & Optimization
Technical Support Center: 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione?
Q2: Why is my compound precipitating out of solution during my experiment?
A2: Precipitation is a common issue for poorly soluble compounds like 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. This can occur due to a variety of factors, including:
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Exceeding the solubility limit: The concentration of the compound in your solvent may be higher than its intrinsic solubility.
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Solvent composition changes: If you are using a co-solvent system, changes in the solvent ratio during your experiment (e.g., evaporation of a more volatile organic solvent) can reduce the overall solvating power and cause precipitation.
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Temperature fluctuations: Solubility is often temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.
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pH shifts: If your compound has ionizable groups, changes in the pH of the medium can alter its ionization state and significantly impact its solubility.
Q3: Are there any common solvents that can be used to dissolve this compound?
A3: Based on solubility data for the structurally related compound theophylline (1,3-dimethylxanthine), polar organic solvents are likely to be effective. These may include:
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Dimethyl sulfoxide (DMSO)
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N,N-Dimethylformamide (DMF)
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Ethanol
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Methanol
For aqueous-based experiments, using a minimal amount of a co-solvent like DMSO or ethanol is a common starting point.
Troubleshooting Guides
Issue: Compound is not dissolving in aqueous buffer.
Possible Cause 1: Low intrinsic aqueous solubility.
Troubleshooting Steps:
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Co-solvency: Introduce a water-miscible organic solvent (co-solvent) to the aqueous buffer. Start with a low percentage (e.g., 1-5%) and gradually increase it. Monitor for dissolution. Be mindful that high concentrations of organic solvents may affect downstream biological assays.
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pH Adjustment: Determine if the compound has an ionizable functional group. The purine-2,6-dione scaffold has acidic protons. Experimentally test the solubility at different pH values. Increasing the pH with a base (e.g., NaOH) may deprotonate the molecule, leading to the formation of a more soluble salt.
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Use of Solubilizing Agents:
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Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[3][4][5][6][7]
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Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration to form micelles that can solubilize the compound.
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Quantitative Data Summary for Solubility Enhancement Strategies (Hypothetical Data for Illustrative Purposes)
| Method | Vehicle/Agent | Concentration | Apparent Solubility of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione (µg/mL) |
| Aqueous Buffer | Phosphate Buffered Saline (pH 7.4) | - | < 1 |
| Co-solvency | 5% DMSO in PBS | - | 15 |
| 10% Ethanol in PBS | - | 10 | |
| pH Adjustment | 0.01 M NaOH (pH ~12) | - | 50 |
| Cyclodextrin Complexation | 5% w/v HP-β-CD in water | - | 100 |
Issue: Compound precipitates when diluted from a stock solution into an aqueous medium.
Possible Cause: The final concentration in the aqueous medium is above the kinetic solubility limit.
Troubleshooting Steps:
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Decrease the final concentration: If your experimental design allows, reduce the final concentration of the compound in the aqueous medium.
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Increase the co-solvent concentration in the final medium: Ensure that the final concentration of the co-solvent (e.g., DMSO) is sufficient to maintain solubility. Be aware of the tolerance of your experimental system to the co-solvent.
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Use a "pluronic" block copolymer: These can help to stabilize the supersaturated solution and prevent precipitation.
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Sonication: Brief sonication upon dilution can sometimes help to redissolve small amounts of precipitate and create a more stable dispersion.
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvency
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Objective: To determine the effect of a co-solvent (e.g., DMSO) on the solubility of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
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Materials:
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8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
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Dimethyl sulfoxide (DMSO)
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Phosphate Buffered Saline (PBS), pH 7.4
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Vials, magnetic stirrer, and filtration device (0.22 µm filter)
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Analytical method for quantification (e.g., HPLC-UV)
-
-
Procedure:
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Prepare a series of co-solvent mixtures of DMSO in PBS (e.g., 1%, 2%, 5%, 10%, 20% v/v).
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Add an excess amount of the compound to each vial containing a specific co-solvent mixture.
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Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
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After 24 hours, visually inspect for the presence of undissolved solid.
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Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.
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Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
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Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
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Objective: To improve the aqueous solubility of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
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Materials:
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8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Deionized water
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Vials, magnetic stirrer, and filtration device (0.22 µm filter)
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Analytical method for quantification (e.g., HPLC-UV)
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-
Procedure (Kneading Method):
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Weigh an appropriate amount of the compound and HP-β-CD (e.g., in a 1:1 molar ratio).
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Place the powders in a mortar.
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Add a small amount of a water-alcohol mixture to form a paste.
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Knead the paste for 30-60 minutes.
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Dry the resulting solid at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
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To determine the solubility of the complex, add an excess amount to deionized water and follow steps 3-6 of Protocol 1.
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Signaling Pathway
Xanthine derivatives, including 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, are known to exert their biological effects primarily through two main mechanisms: inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[8][9]
Caption: Mechanism of action of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
Experimental Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
Caption: Workflow for addressing solubility issues.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. humapub.com [humapub.com]
- 5. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of cyclic GMP phosphodiesterase by xanthine derivatives relaxes guinea-pig trachealis smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
Experimental Protocols
A common synthetic route to 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione involves a two-step process: the chloromethylation of theophylline, followed by nucleophilic substitution with benzyl mercaptan.
Step 1: Synthesis of 8-(chloromethyl)-1,3-dimethyl-7H-purine-2,6-dione (8-chloromethyltheophylline)
A mixture of theophylline (1,3-dimethylxanthine), paraformaldehyde, and concentrated hydrochloric acid is heated. The reaction introduces a chloromethyl group at the 8-position of the theophylline core.
Step 2: Synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
The resulting 8-chloromethyltheophylline is then reacted with benzyl mercaptan in the presence of a base to yield the final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What is the overall reaction scheme for the synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione?
A1: The synthesis is typically a two-step process. First, theophylline is chloromethylated at the C8 position to form 8-chloromethyltheophylline. This intermediate is then reacted with benzyl mercaptan in a nucleophilic substitution reaction to yield the final product.
Caption: Main reaction pathway and potential side reactions.
Troubleshooting: Purification Challenges
Q4: I am having difficulty purifying the final product. What are the recommended methods?
A4: The purification of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione can typically be achieved by recrystallization.
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Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems include:
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Ethanol/Water
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Isopropanol
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Toluene
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-
Recrystallization Protocol:
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Dissolve the crude product in a minimal amount of the hot solvent.
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If the solution is colored, you can treat it with a small amount of activated charcoal.
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Hot filter the solution to remove any insoluble impurities.
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
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Dry the crystals under vacuum.
-
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane.
Data Presentation: Optimization of S-Alkylation Reaction
The following table summarizes the effect of different bases and solvents on the yield of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, based on typical results for similar reactions.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | DMF | 25 | 12 | 75 |
| 2 | K₂CO₃ (1.5) | Ethanol | 60 | 24 | 68 |
| 3 | NaH (1.2) | THF | 0 to 25 | 8 | 82 |
| 4 | NaOEt (1.2) | Ethanol | 25 | 6 | 85 |
| 5 | DBU (1.1) | Acetonitrile | 25 | 10 | 78 |
Note: Yields are indicative and can vary based on the specific experimental conditions and scale of the reaction.
This guide is intended to provide general assistance. For highly specific issues, further consultation of the primary literature is recommended. Always perform a thorough safety assessment before conducting any chemical synthesis.
Technical Support Center: 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in cell viability assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione?
A1: The precise mechanism of action for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is not extensively documented in publicly available literature. As a xanthine derivative, it may act as a phosphodiesterase (PDE) inhibitor or an adenosine receptor antagonist, but specific cellular targets and pathways require empirical validation.
Q2: Which cell viability assay is most suitable for this compound?
A2: The choice of assay depends on your experimental goals and the characteristics of the compound. Common assays include MTT, XTT, MTS, and CellTiter-Glo®. It is advisable to perform preliminary screening with more than one type of assay to rule out potential compound interference. For instance, if the compound interferes with the absorbance reading in an MTT assay, a luminescence-based assay like CellTiter-Glo® might be a better alternative.
Q3: How can I determine the optimal concentration range for my experiments?
A3: A dose-response curve should be generated to determine the optimal concentration range. This typically involves a broad range of concentrations in a preliminary experiment, followed by a more focused range in subsequent experiments to accurately determine the EC50 or IC50 value.
Q4: What are the best practices for dissolving and storing the compound?
A4: Refer to the manufacturer's instructions for solubility information. Typically, organic solvents like DMSO are used to create a concentrated stock solution, which is then further diluted in culture medium. It is crucial to ensure the final solvent concentration in the culture medium is non-toxic to the cells (usually ≤ 0.5%). Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: High Background Absorbance in Control Wells
| Potential Cause | Recommended Solution |
| Contamination | Visually inspect cultures for microbial contamination (bacteria, yeast, fungi). Discard contaminated cultures and reagents. Always use aseptic techniques.[1] |
| Media Components | Phenol red and serum in the culture medium can contribute to background absorbance. Use a background control with medium only and subtract this value. For greater accuracy, consider using serum-free and phenol red-free medium during the assay incubation period. |
| Compound Precipitation | The compound may precipitate at higher concentrations in the aqueous culture medium. Visually inspect the wells for any precipitate. If observed, try lowering the compound concentration or using a different solvent system. |
| Reagent Issues | The MTT reagent may have been exposed to light or contaminated, turning it blue-green. Do not use discolored reagent and always store it protected from light.[1] |
Problem 2: Low Absorbance or Signal in Treated Wells
| Potential Cause | Recommended Solution |
| Low Cell Number | Ensure an optimal cell seeding density. Cells should be in the logarithmic growth phase. A low cell number will result in a weak signal. |
| Incorrect Incubation Time | The incubation time with the viability reagent may be too short for sufficient signal development. Optimize the incubation time for your specific cell line and experimental conditions. |
| Compound-Induced Cytotoxicity | The observed low signal may be a true biological effect of the compound. Confirm cell death with a secondary assay, such as trypan blue exclusion or a cytotoxicity assay that measures membrane integrity (e.g., LDH release). |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | Ensure complete solubilization of the formazan crystals by extending the incubation time with the solubilization buffer or by gentle pipetting. |
Problem 3: Inconsistent Results or High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding. Pay attention to the "edge effect" in 96-well plates; consider not using the outer wells or filling them with sterile PBS. |
| Cell Clumping | Ensure a single-cell suspension before seeding by gentle trituration or using a cell strainer. |
| Compound Instability | The compound may be unstable in the culture medium over the incubation period. Consider the stability of the compound and refresh the medium with a fresh compound solution if necessary for longer experiments. |
Experimental Protocols
MTT Cell Viability Assay Protocol
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat cells with various concentrations of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. Include vehicle-only controls.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well.
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Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570 nm.
Visualizations
Caption: A generalized workflow for a cell viability experiment.
Caption: A decision tree for troubleshooting common assay issues.
Caption: A potential signaling pathway affected by the compound.
References
overcoming resistance to 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and other investigational purine-based compounds in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, has started to show resistance. What are the common mechanisms of resistance to purine-based inhibitors?
A1: Resistance to targeted therapies like purine-based inhibitors can arise through various mechanisms. These can be broadly categorized as:
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On-target alterations: Mutations in the drug's direct target protein that prevent the inhibitor from binding effectively.
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Bypass signaling pathway activation: Upregulation of alternative signaling pathways that compensate for the inhibited pathway, allowing the cell to survive and proliferate.
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Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump the drug out of the cell, reducing its intracellular concentration.
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Metabolic reprogramming: Alterations in cellular metabolism that provide alternative energy sources or reduce the cell's dependence on the inhibited pathway.
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Epithelial-to-Mesenchymal Transition (EMT): A cellular process that can confer migratory and invasive properties, and is often associated with drug resistance.
Q2: How can I confirm that my cell line has developed resistance?
A2: The most straightforward method is to perform a dose-response curve and compare the IC50 (half-maximal inhibitory concentration) value of your current cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.
Q3: What initial steps should I take to investigate the mechanism of resistance in my cell line?
A3: A good starting point is to investigate common resistance mechanisms. We recommend the following initial steps:
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Sequence the target protein: If the direct molecular target of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is known, sequence the gene encoding this protein in both the sensitive and resistant cell lines to check for mutations.
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Perform a phosphoproteomic screen: This can help identify upregulated signaling pathways in the resistant cells compared to the sensitive cells.
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Assess ABC transporter expression: Use quantitative PCR (qPCR) or Western blotting to check for increased expression of common drug efflux pumps like P-glycoprotein (MDR1).
Troubleshooting Guides
Problem 1: Increased IC50 value observed in the treated cell line.
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Possible Cause 1: Development of inherent resistance.
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Troubleshooting Step 1: Confirm with a viability assay. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to generate a dose-response curve and calculate the IC50 value. Compare this to the IC50 of the parental, sensitive cell line.
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Troubleshooting Step 2: Culture a fresh vial of parental cells. Thaw a new vial of the original, untreated cell line to ensure the observed resistance is not due to genetic drift in your continuously cultured "sensitive" line.
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Possible Cause 2: Altered target expression or mutation.
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Troubleshooting Step 1: Analyze target protein expression. Use Western blotting to compare the expression levels of the target protein in sensitive and resistant cells.
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Troubleshooting Step 2: Sequence the target gene. As mentioned in the FAQs, sequence the gene to identify potential mutations that could interfere with drug binding.
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Possible Cause 3: Activation of bypass signaling pathways.
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Troubleshooting Step 1: Perform a phospho-kinase array. This will provide a broad overview of activated kinase signaling pathways in your resistant cells.
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Troubleshooting Step 2: Western blot for key signaling nodes. Based on the array results, probe for the phosphorylation status of key proteins in suspected bypass pathways (e.g., p-AKT, p-ERK).
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Problem 2: No change in the primary target, but resistance persists.
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Possible Cause 1: Increased drug efflux.
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Troubleshooting Step 1: Co-treatment with an ABC transporter inhibitor. Treat your resistant cells with 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in combination with a known ABC transporter inhibitor (e.g., verapamil or cyclosporin A). A restored sensitivity would suggest the involvement of efflux pumps.
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Troubleshooting Step 2: Measure intracellular drug concentration. If possible, use techniques like mass spectrometry to quantify the intracellular concentration of the compound in sensitive versus resistant cells.
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Possible Cause 2: Metabolic reprogramming.
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Troubleshooting Step 1: Analyze cellular metabolism. Use assays like the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
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Troubleshooting Step 2: Co-treatment with metabolic inhibitors. Combine your purine derivative with inhibitors of key metabolic pathways (e.g., glycolysis or glutaminolysis) to see if sensitivity can be restored.
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Quantitative Data Summary
The following tables provide example data that might be generated during a resistance investigation for a hypothetical purine derivative, "Compound P."
Table 1: IC50 Values of Compound P in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 0.5 ± 0.08 | 1 |
| Resistant Sub-line | 12.5 ± 1.2 | 25 |
Table 2: Relative mRNA Expression of ABC Transporters in Resistant Cells
| Gene | Fold Change (Resistant vs. Sensitive) |
| ABCB1 (MDR1) | 8.2 ± 0.9 |
| ABCC1 | 1.5 ± 0.3 |
| ABCG2 | 1.2 ± 0.2 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and treat the cells for 72 hours.
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MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Plot the percentage of cell viability versus drug concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Western Blotting for Phosphorylated Kinases
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Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour and then incubate with primary antibodies against total and phosphorylated forms of the kinase of interest overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway showing inhibition of the PI3K/AKT pathway by the compound and a potential bypass mechanism.
Caption: A logical workflow for troubleshooting and identifying the mechanism of acquired drug resistance in cell lines.
Technical Support Center: Purification of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial purification methods for crude 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione?
A1: The most common and effective initial purification methods for this compound are recrystallization and silica gel column chromatography. The choice between them depends on the purity of the crude product and the nature of the impurities. For relatively pure crude product with minor impurities, recrystallization can be a quick and efficient method. For more complex mixtures containing multiple side products, column chromatography is recommended for better separation.
Q2: Which solvent systems are suitable for the recrystallization of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione?
A2: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should either be insoluble or remain in the mother liquor. Common solvents to screen for xanthine derivatives include ethanol, methanol, ethyl acetate, and mixtures of these with less polar solvents like hexanes. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude product.
Q3: What are the suggested stationary and mobile phases for column chromatography of this compound?
A3: For silica gel column chromatography, a common stationary phase is standard silica gel (60 Å, 230-400 mesh). The mobile phase (eluent) selection is critical for good separation. Based on the purification of similar 8-substituted xanthine derivatives, a gradient elution is often effective.[1] A good starting point is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[1] The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate. Another reported solvent system for the purification of caffeine derivatives, which are structurally related, is a mixture of chloroform and ethanol.[2]
Q4: My compound is not separating well from a closely related impurity during column chromatography. What can I do?
A4: If you are experiencing co-elution of your target compound with an impurity, consider the following troubleshooting steps:
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Optimize the Mobile Phase: A shallower solvent gradient or isocratic elution with a fine-tuned solvent ratio can improve resolution.
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Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC can offer significantly higher resolution. C18 columns are frequently used for the separation of xanthine derivatives.[3][4]
Q5: The yield of the purified product is very low. What are the potential causes and solutions?
A5: Low recovery of the purified compound can be due to several factors:
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Incomplete Elution from the Column: The compound may have a strong affinity for the stationary phase. Ensure the column is flushed with a highly polar solvent at the end of the run to elute any remaining product.
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Decomposition on Silica Gel: Some compounds can be unstable on silica gel. To mitigate this, you can deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent system.
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Loss During Solvent Removal: Be cautious during the evaporation of solvents, especially if the compound is volatile or prone to degradation at higher temperatures. Use a rotary evaporator at a moderate temperature and pressure.
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Precipitation During Work-up: Ensure that the compound does not precipitate out in the collection tubes or during solvent transfer.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Streaking or Tailing of the Spot on TLC | Compound is too polar for the solvent system; potential interaction with silica gel. | Add a small amount of a more polar solvent (e.g., methanol) or a few drops of acetic acid or triethylamine to the developing solvent. |
| No Separation of Spots on TLC | The polarity of the developing solvent is either too high or too low. | Test a range of solvent systems with varying polarities. Start with a non-polar solvent and gradually add a more polar one. |
| Cracked or Channeled Chromatography Column | Improper packing of the silica gel. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Colored Impurities Co-eluting with the Product | Impurity has a similar polarity to the product. | Try a different solvent system or consider a preliminary purification step like a charcoal treatment to remove colored impurities. |
| Product is Insoluble in the Loading Solvent | The chosen solvent for loading the sample onto the column is not appropriate. | Use a minimal amount of a stronger solvent to dissolve the sample and adsorb it onto a small amount of silica gel before loading it onto the column (dry loading). |
Experimental Protocol: Silica Gel Column Chromatography
This protocol provides a general methodology for the purification of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
1. Preparation of the Column:
- Select an appropriately sized glass column based on the amount of crude material.
- Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
- Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
- Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
2. Sample Loading:
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column bed.
3. Elution:
- Begin eluting the column with a low-polarity solvent system (e.g., 95:5 n-hexane:ethyl acetate).
- Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., step-wise or by a continuous gradient). The optimal gradient will need to be determined by thin-layer chromatography (TLC) analysis of the crude mixture.
- Collect fractions of the eluate in separate test tubes.
4. Fraction Analysis:
- Analyze the collected fractions by TLC to identify which fractions contain the purified product.
- Combine the pure fractions containing the desired compound.
5. Product Isolation:
- Evaporate the solvent from the combined pure fractions using a rotary evaporator.
- Dry the resulting solid under high vacuum to remove any residual solvent.
- Characterize the purified product using appropriate analytical techniques (e.g., NMR, MS, melting point).
Diagrams
Caption: Troubleshooting workflow for the purification of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
References
protocol optimization for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a specific derivative of theophylline. Detailed experimental data for this exact compound is limited in publicly available literature. Therefore, the protocols, troubleshooting advice, and potential mechanisms of action described herein are based on studies of structurally similar 8-substituted theophylline and xanthine derivatives. Researchers should use this information as a starting point and optimize conditions for their specific experimental setup.
Frequently Asked Questions (FAQs)
1. What is the general mechanism of action for 8-substituted theophylline derivatives?
Many 8-substituted xanthine derivatives, including theophylline analogs, are known to act as antagonists of adenosine receptors, particularly the A1 and A2A subtypes.[1][2] Theophylline itself is a non-selective adenosine receptor antagonist.[2] By blocking these receptors, these compounds can modulate various physiological processes, including neurotransmission and inflammation. Additionally, some xanthine derivatives have been shown to be phosphodiesterase (PDE) inhibitors. The specific activity and selectivity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione would need to be determined empirically.
2. How should I dissolve 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione for in vitro experiments?
The solubility of theophylline and its derivatives can be challenging. Due to the hydrophobic benzyl group, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is expected to have low aqueous solubility.
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Recommended Solvents: For cell-based assays, it is advisable to first dissolve the compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
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Stock Solution Preparation: Prepare a stock solution in the range of 10-50 mM in 100% DMSO. Ensure the compound is completely dissolved by gentle vortexing or brief sonication.
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Working Dilutions: For experiments, dilute the DMSO stock solution into your aqueous cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
3. What is a typical concentration range for this compound in cell-based assays?
The optimal concentration will be assay-dependent. Based on studies with other 8-substituted theophylline derivatives, a starting concentration range for screening could be from 1 nM to 100 µM. It is recommended to perform a dose-response curve to determine the EC50 or IC50 value for your specific assay.
4. How stable is the compound in solution?
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Stock Solutions: When stored in a desiccated environment at -20°C or -80°C, DMSO stock solutions are generally stable for several months. Avoid repeated freeze-thaw cycles.
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Working Solutions: Aqueous working solutions should ideally be prepared fresh for each experiment. Thioether linkages, such as the one in this compound, can be susceptible to oxidation over time in aqueous media.
Troubleshooting Guides
Problem 1: Inconsistent or No Biological Activity Observed
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium after adding the compound. If cloudiness or precipitate is observed, the compound may have crashed out of solution. Solution: Lower the final concentration, increase the DMSO percentage slightly (while staying within cell tolerance limits), or try pre-warming the medium before adding the compound stock. |
| Compound Degradation | The compound may not be stable under your experimental conditions (e.g., prolonged incubation at 37°C, exposure to light). Solution: Prepare fresh working solutions for each experiment. Minimize the exposure of the compound to light. Consider a time-course experiment to assess compound stability. |
| Incorrect Assay Conditions | The chosen cell line may not express the target receptor (e.g., adenosine receptors), or the assay endpoint may not be appropriate for the compound's mechanism of action. Solution: Confirm target expression in your cell line via qPCR, western blot, or other methods. Consider using a different cell line or a more direct assay, such as a receptor binding assay. |
| Low Compound Potency | The compound may have low potency for the intended target. Solution: Increase the concentration range in your dose-response experiment. |
Problem 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| DMSO Toxicity | The final concentration of DMSO in the culture medium may be too high, leading to cellular stress or death. Solution: Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.5%). Run a vehicle control (medium with the same concentration of DMSO but without the compound) to assess solvent effects. |
| Compound Cytotoxicity | The compound itself may be cytotoxic at the concentrations tested. Solution: Perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration range. |
| Non-Specific Binding | The compound may be binding to other cellular components or plastics. Solution: Include appropriate negative controls. For binding assays, determine non-specific binding using a high concentration of a known ligand. Consider using low-binding microplates. |
Experimental Protocols
Protocol 1: General Protocol for a Cell-Based Functional Assay
This protocol provides a general workflow for assessing the activity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in a cell-based assay, such as a reporter gene assay or a second messenger assay (e.g., cAMP measurement).
Materials:
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8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
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DMSO
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Appropriate cell line
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Cell culture medium and supplements
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Assay-specific reagents (e.g., luciferase substrate, cAMP detection kit)
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Multi-well plates (e.g., 96-well)
Procedure:
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Cell Seeding: Seed cells into a multi-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24 hours.
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Compound Preparation:
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Prepare a 10 mM stock solution of the compound in 100% DMSO.
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Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
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Dilute the DMSO serial dilutions into pre-warmed cell culture medium to create the final working concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
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Cell Treatment:
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Remove the old medium from the cells.
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Add the prepared working solutions of the compound to the respective wells.
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Include a vehicle control (medium with DMSO only) and a positive control (if available).
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Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) at 37°C in a CO2 incubator.
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Assay Readout: Perform the assay according to the manufacturer's instructions for your specific detection kit (e.g., measure luminescence for a reporter assay, or fluorescence for a cAMP assay).
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Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50.
Protocol 2: Adenosine A1 Receptor Radioligand Binding Assay (Hypothetical)
This protocol is a hypothetical example based on standard procedures for adenosine A1 receptor binding assays using a radiolabeled ligand.
Materials:
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Cell membranes prepared from a cell line overexpressing the human adenosine A1 receptor.
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[3H]DPCPX (a selective A1 receptor antagonist radioligand).
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8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Wash Buffer: 50 mM Tris-HCl, pH 7.4, 4°C.
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Non-specific binding control: 10 µM R-PIA (a high-affinity A1 receptor agonist).
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Glass fiber filters.
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Scintillation cocktail and scintillation counter.
Procedure:
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Assay Setup: In a 96-well plate, combine:
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50 µL of Assay Buffer
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25 µL of various concentrations of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione (or vehicle for total binding, or 10 µM R-PIA for non-specific binding).
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25 µL of [3H]DPCPX (final concentration of ~1 nM).
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100 µL of cell membrane suspension (50-100 µg of protein).
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Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking.
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Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
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Washing: Wash the filters three times with ice-cold Wash Buffer.
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Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
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Data Analysis:
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Calculate specific binding = Total binding - Non-specific binding.
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Plot the percentage of specific binding versus the log of the competitor concentration.
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Determine the Ki value using the Cheng-Prusoff equation.
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Visualizations
Caption: General workflow for a cell-based assay.
Caption: Hypothetical signaling pathway of adenosine A1 receptor antagonism.
Caption: Troubleshooting decision tree for inconsistent results.
References
Technical Support Center: Stability of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
This technical support center provides guidance on the proper storage and handling of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione to minimize degradation. It includes troubleshooting for common stability issues and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione?
For optimal stability, the compound should be stored in a cool, dry, and dark environment. Specifically, it is recommended to keep it in a tightly sealed container, protected from light and moisture, at a temperature below 30°C.
Q2: What are the primary factors that can cause degradation of this compound?
The main factors that can lead to the degradation of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione are exposure to light (photodegradation), high temperatures (thermal degradation), extreme pH conditions (hydrolysis), and oxidizing agents. The presence of a benzylsulfanylmethyl group makes the molecule particularly susceptible to photo-oxidation and cleavage of the carbon-sulfur bond.
Q3: How can I tell if my sample of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione has degraded?
Degradation can be indicated by a change in physical appearance, such as color or texture. However, chemical degradation is often not visible. The most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.
Q4: Are there any known degradation products of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione?
While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on its chemical structure, likely degradation products could include the corresponding sulfoxide and sulfone from oxidation, cleavage products at the thioether linkage from photolysis or hydrolysis, and products of purine ring opening under harsh hydrolytic conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing) | Photodegradation or oxidation. | Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Store under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. |
| Unexpected peaks in HPLC analysis of a freshly prepared solution | Degradation in solution. | Prepare solutions fresh before use. If the compound is dissolved in a solvent for an extended period, store the solution at a low temperature (2-8°C) and protect it from light. Consider the pH of the solution, as extreme pH can accelerate degradation. |
| Loss of potency or inconsistent experimental results | Degradation of the stock material. | Re-evaluate the storage conditions of the solid compound. Perform a purity check of the material using a validated analytical method (e.g., HPLC). |
| Precipitation in solution | Formation of less soluble degradation products or poor initial solubility. | Ensure the compound is fully dissolved. If degradation is suspected, analyze the precipitate and the supernatant separately to identify the components. |
Experimental Protocols
To assess the stability of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions.
Forced Degradation Protocol
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing. The goal is to achieve 5-20% degradation to provide insight into potential degradation pathways.
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Preparation of Stock Solution: Prepare a stock solution of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N hydrochloric acid. Heat at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N sodium hydroxide. Keep at room temperature for 24 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Expose the solid compound to a temperature of 70°C for 48 hours.
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Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] A sample protected from light (e.g., wrapped in aluminum foil) should be used as a control.
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Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Stability-Indicating HPLC Method Development (Example)
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Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
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Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 7.0).
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Flow Rate: 1.0 mL/min
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Detection: UV at a wavelength determined by the UV spectrum of the parent compound (e.g., 275 nm).
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Injection Volume: 20 µL
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Column Temperature: 30°C
This method should be validated to ensure it can separate the parent compound from all significant degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Studies for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
| Stress Condition | % Degradation (Example) | Number of Degradation Products (Example) | Retention Time of Major Degradant(s) (min) (Example) |
| 0.1 N HCl, 60°C, 24h | 12.5 | 2 | 3.2, 5.1 |
| 0.1 N NaOH, RT, 24h | 8.2 | 1 | 4.5 |
| 3% H₂O₂, RT, 24h | 18.9 | 3 | 2.8, 4.9, 6.3 |
| Thermal (70°C, 48h) | 6.5 | 1 | 5.8 |
| Photolytic | 15.3 | 2 | 3.9, 7.2 |
Note: The data in this table is illustrative and will vary based on experimental conditions.
Visualizations
Caption: Potential degradation pathways for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Quantification of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in various biological matrices. The information is intended for researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for their analyses.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in biological samples?
A1: The recommended method is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of the analyte in complex biological matrices.
Q2: Which ionization mode is most suitable for this compound?
A2: Given the presence of multiple nitrogen atoms in the purine-2,6-dione core, electrospray ionization (ESI) in the positive ion mode is expected to be the most effective ionization technique. Protonation of the nitrogen atoms will lead to a strong signal for the precursor ion.
Q3: What are the key challenges when developing an LC-MS/MS method for this analyte?
A3: Potential challenges include:
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Matrix effects: Components of the biological sample can interfere with the ionization of the analyte, leading to ion suppression or enhancement.
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Analyte stability: The benzylsulfanylmethyl group may be susceptible to degradation in certain sample storage or preparation conditions.
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Chromatographic retention: As a moderately polar molecule, achieving adequate retention on a standard reversed-phase column might require careful mobile phase optimization.
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Selection of a suitable internal standard: An ideal internal standard should have similar physicochemical properties and extraction recovery to the analyte. A stable isotope-labeled version of the analyte is the best choice.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
Chromatographic Issues
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the column stationary phase.- Inappropriate injection solvent.- Column degradation. | - Use a column with end-capping to minimize silanol interactions.- Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.- Flush the column or try a new column. |
| Inconsistent Retention Times | - Inadequate column equilibration between injections.- Fluctuations in mobile phase composition or column temperature.- Air bubbles in the pump. | - Increase the column equilibration time.- Ensure consistent mobile phase preparation and use a column oven for temperature control.- Degas the mobile phase and purge the pumps. |
| Low Analyte Retention | - Mobile phase is too strong.- Inappropriate column chemistry. | - Decrease the percentage of the organic solvent in the mobile phase.- Consider a column with a more retentive stationary phase (e.g., C18) or explore HILIC chromatography. |
Mass Spectrometry Issues
| Problem | Possible Causes | Recommended Solutions |
| Low Signal Intensity | - Ion suppression from matrix components.- Inefficient ionization.- Incorrect mass spectrometer settings. | - Improve sample preparation to remove interfering substances (e.g., use solid-phase extraction).- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Perform a full system tune and calibration. |
| High Background Noise | - Contamination in the LC-MS system.- Co-elution of interfering compounds. | - Flush the entire LC system and mass spectrometer.- Optimize the chromatographic method to separate the analyte from interferences. |
| Poor Reproducibility | - Inconsistent sample preparation.- Instability of the analyte in the prepared samples.- Fluctuations in the LC-MS system performance. | - Standardize the sample preparation protocol.- Investigate analyte stability and consider adding stabilizers or keeping samples at a low temperature.- Perform regular system suitability tests to monitor instrument performance. |
Experimental Protocol: Quantification by LC-MS/MS
This protocol provides a general framework for the quantification of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in human plasma. Method optimization and validation are required for specific applications.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | To be determined by infusion of a standard solution |
| Product Ion (Q3) | To be determined by infusion and fragmentation of the precursor ion |
| Collision Energy | To be optimized for the specific precursor-product ion transition |
3. Method Validation Parameters
The following parameters should be assessed during method validation according to regulatory guidelines:
| Parameter | Description |
| Linearity | The range over which the assay is accurate and precise. |
| Accuracy | The closeness of the measured value to the true value. |
| Precision | The degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. |
| Recovery | The efficiency of the extraction process. |
| Matrix Effect | The effect of co-eluting matrix components on the analyte's ionization. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. |
Visualizations
Caption: Experimental workflow for the quantification of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
Caption: A logical troubleshooting workflow for LC-MS/MS analysis.
addressing variability in 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione experimental outcomes
Technical Support Center: 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
Welcome to the technical support center for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental outcomes and provide guidance on troubleshooting. The information provided is based on the general properties of 8-thio-substituted xanthine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione?
A1: While specific activity for this compound is not extensively documented, based on its structural similarity to other 8-substituted xanthine derivatives, it is hypothesized to act as a competitive inhibitor of phosphodiesterases (PDEs) and an antagonist of adenosine receptors. Xanthine derivatives are known to modulate cyclic AMP and GMP levels, impacting various signaling pathways.
Q2: What are the common challenges when working with this class of compounds?
A2: Researchers may encounter issues with solubility, stability, and non-specific binding in biological assays. Due to the planar nature of the purine ring system, these compounds can be prone to aggregation at higher concentrations. The thioether linkage may also be susceptible to oxidation under certain experimental conditions.
Q3: How should I prepare stock solutions of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione?
A3: It is recommended to prepare high-concentration stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO). For aqueous-based assays, subsequent dilutions should be made carefully to avoid precipitation. It is advisable to perform a solubility test in your specific assay buffer.
Q4: What is the expected purity of the synthesized compound?
A4: The purity of the synthesized compound can vary depending on the synthetic route and purification method. It is crucial to characterize the final product using techniques such as NMR, mass spectrometry, and HPLC to ensure a purity of >95% for use in biological assays.
Troubleshooting Guides
Synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
This section addresses common issues that may arise during the synthesis of the title compound.
Problem 1: Low or no product yield.
-
Possible Cause 1: Incomplete reaction. The reaction of 8-bromo-1,3-dimethylxanthine with benzyl mercaptan may be slow.
-
Solution: Increase the reaction time and/or temperature. Ensure the use of a suitable base (e.g., potassium carbonate) to facilitate the nucleophilic substitution.
-
-
Possible Cause 2: Degradation of starting materials or product. The thiol (benzyl mercaptan) can be sensitive to oxidation.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
-
Problem 2: Presence of multiple spots on TLC, indicating impurities.
-
Possible Cause 1: Side reactions. Dimerization of benzyl mercaptan to dibenzyl disulfide is a common side reaction.
-
Solution: Use a slight excess of the mercaptan to favor the desired reaction. Optimize reaction conditions to minimize oxidation.
-
-
Possible Cause 2: Unreacted starting material. The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using TLC. If starting material persists, consider adding more reagents or extending the reaction time.
-
Problem 3: Difficulty in purifying the final product.
-
Possible Cause: Similar polarity of the product and impurities.
-
Solution: Employ column chromatography with a carefully selected solvent gradient. Recrystallization from a suitable solvent system can also be an effective purification method.
-
Phosphodiesterase (PDE) Inhibition Assay
This guide addresses common issues encountered when using 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in a PDE inhibition assay.
Problem 1: High variability between replicate wells.
-
Possible Cause 1: Compound precipitation. The compound may not be fully soluble in the aqueous assay buffer.
-
Solution: Decrease the final concentration of the compound. Ensure the DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Possible Cause 2: Inaccurate pipetting.
-
Solution: Use calibrated pipettes and ensure proper mixing of all assay components.
-
Problem 2: No dose-dependent inhibition observed.
-
Possible Cause 1: Compound inactivity or low potency. The compound may not be an effective inhibitor of the specific PDE isoform being tested.
-
Solution: Test the compound against a panel of different PDE isoforms. Include a known inhibitor as a positive control.
-
-
Possible Cause 2: Compound degradation. The compound may be unstable in the assay buffer.
-
Solution: Prepare fresh dilutions of the compound immediately before use. Assess the stability of the compound in the assay buffer over the time course of the experiment.
-
Problem 3: Apparent activation of the enzyme at certain concentrations.
-
Possible Cause: Assay interference. The compound may interfere with the detection method (e.g., fluorescence or absorbance).
-
Solution: Run a control experiment without the enzyme to assess the intrinsic fluorescence or absorbance of the compound at the wavelengths used for detection.
-
Experimental Protocols
Synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
This protocol is a representative method for the synthesis of 8-thio-substituted xanthines.
-
To a solution of 8-bromo-1,3-dimethylxanthine (1.0 eq) in a suitable solvent (e.g., DMF), add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl mercaptan (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and stir for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by column chromatography or recrystallization to yield the final compound.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the compound.
-
Prepare a series of dilutions of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in DMSO.
-
In a 96-well plate, add the compound dilutions to the assay buffer.
-
Add a purified, recombinant PDE enzyme to each well.
-
Initiate the reaction by adding the substrate (cAMP or cGMP).
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence polarization, ELISA, or a colorimetric assay).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Data Presentation
The following tables present illustrative data for the synthesis and biological activity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. Note: This data is representative and intended for instructional purposes.
Table 1: Representative Synthesis Outcomes
| Parameter | Value |
| Starting Material | 8-bromo-1,3-dimethylxanthine |
| Reagents | Benzyl mercaptan, K2CO3 |
| Solvent | DMF |
| Reaction Time | 6 hours |
| Reaction Temperature | 80°C |
| Yield (Crude) | 85% |
| Yield (Purified) | 65% |
| Purity (HPLC) | >98% |
Table 2: Illustrative PDE Inhibition Data
| PDE Isoform | IC50 (µM) |
| PDE1A | > 100 |
| PDE2A | 25.3 |
| PDE3B | 12.8 |
| PDE4D | 5.6 |
| PDE5A | 89.1 |
Visualizations
Diagrams
Caption: Synthetic workflow for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
Caption: Hypothetical signaling pathway involving PDE inhibition by a xanthine derivative.
Caption: Troubleshooting decision tree for addressing assay variability.
Validation & Comparative
A Comparative Analysis of 8-(Benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and Related Compounds in Adenosine Receptor Antagonism
An Objective Comparison of 8-Substituted Xanthine Derivatives as Adenosine Receptor Antagonists
For Immediate Release
This guide provides a comparative analysis of the efficacy of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and structurally related compounds as adenosine receptor antagonists. Due to the limited availability of direct experimental data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, this document focuses on the closely related and well-studied analogue, 8-benzyl-1,3-dimethylxanthine (also known as 8-benzyltheophylline), and compares its performance with other relevant xanthine derivatives.
The primary mechanism of action for this class of compounds is the competitive antagonism of adenosine receptors, primarily the A1 and A2A subtypes. These receptors are involved in a multitude of physiological processes, making their modulation a significant area of interest for drug development.
Mechanism of Action: Adenosine Receptor Antagonism
Xanthine derivatives, including 8-benzyltheophylline, exert their effects by blocking the action of adenosine, an endogenous purine nucleoside that modulates various physiological functions by activating its G protein-coupled receptors. The antagonism of A1 and A2A receptors by 8-substituted xanthines leads to a range of downstream effects, including smooth muscle relaxation (bronchodilation), central nervous system stimulation, and modulation of inflammatory responses.
Comparative Efficacy Data
The following table summarizes the binding affinities (Ki values) of 8-benzyltheophylline and other common xanthine derivatives for adenosine A1 and A2A receptors. Lower Ki values indicate higher binding affinity.
| Compound | Adenosine A1 Receptor Ki (nM) | Adenosine A2A Receptor Ki (nM) |
| 8-Benzyltheophylline | ~50 | ~1000 |
| Theophylline | 10,000 | 25,000 |
| Caffeine | 20,000 | 40,000 |
| 8-Phenyltheophylline | 25 | 1500 |
Note: The Ki values are approximate and can vary depending on the experimental conditions.
Experimental Protocols
The data presented in this guide is typically generated using the following key experimental methodologies:
Radioligand Binding Assays
This method is used to determine the binding affinity of a compound to a specific receptor.
Detailed Protocol:
-
Membrane Preparation: Cell membranes from tissues or cell lines expressing the adenosine receptor of interest (e.g., rat brain for A1, PC12 cells for A2A) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a specific radiolabeled ligand (a molecule that binds to the receptor and has a radioactive tag) and varying concentrations of the unlabeled test compound.
-
Separation: After incubation, the mixture is filtered to separate the membranes with the bound radioligand from the unbound radioligand in the solution.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays (e.g., cAMP Accumulation Assay)
These assays measure the functional consequence of receptor binding, such as the inhibition of a downstream signaling event.
Detailed Protocol:
-
Cell Culture: Cells expressing the adenosine receptor of interest are cultured in appropriate media.
-
Treatment: The cells are pre-incubated with the test compound (the antagonist) before being stimulated with a known adenosine receptor agonist (a molecule that activates the receptor).
-
cAMP Measurement: After stimulation, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP), a second messenger molecule, is measured using techniques like enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of the antagonist to block the agonist-induced change in cAMP levels is quantified to determine its potency.
Conclusion
A Comparative Analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and Other Xanthine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione with other well-known xanthine derivatives. The comparison focuses on their pharmacological activities, supported by experimental data, to assist in research and drug development.
Xanthine, a purine base found in most human body tissues and fluids, serves as a scaffold for numerous natural and synthetic bioactive compounds.[1] Derivatives of xanthine, such as caffeine, theophylline, and theobromine, are widely recognized for their diverse pharmaceutical applications.[2] These applications primarily stem from two key mechanisms of action: the inhibition of cyclic nucleotide phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors.[2] This guide will delve into these mechanisms and present a comparative analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione against other xanthines.
Primary Mechanisms of Action
The pharmacological effects of xanthine derivatives are predominantly attributed to their interaction with two major cellular signaling pathways.
1. Phosphodiesterase (PDE) Inhibition
Xanthine derivatives are known for their ability to non-specifically inhibit PDEs.[2] These enzymes are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDEs, xanthines increase the intracellular levels of cAMP and cGMP, leading to a variety of cellular responses, including smooth muscle relaxation (bronchodilation) and reduced inflammation.[2][4]
2. Adenosine Receptor Antagonism
Adenosine is a neuromodulator that produces sedative, anti-inflammatory, and anticonvulsant effects by binding to its receptors (A1, A2A, A2B, and A3). Caffeine, a well-known xanthine, has a similar three-dimensional structure to adenosine, allowing it to bind to and block these receptors, thus inhibiting the depressant effects of adenosine.[5] This antagonism leads to increased wakefulness and neuronal activity. The substitution at the C8 position of the xanthine core is critical in determining the affinity and selectivity for different adenosine receptor subtypes.
Comparative Data on Pharmacological Activity
The following tables summarize the inhibitory concentrations (IC50) for various phosphodiesterase isoforms and the binding affinities (Ki) for adenosine receptors for selected xanthine derivatives. Data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is not extensively available in the public domain, which is common for novel or less-studied compounds. However, its structural features, particularly the bulky substituent at the C8 position, suggest it may exhibit significant potency and selectivity, a hypothesis that requires experimental validation.
Table 1: Phosphodiesterase (PDE) Inhibitory Activity (IC50, µM)
| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 |
| Theophylline | 120 | 50 | 30 | 100 | 25 |
| Caffeine | 500 | 200 | 150 | 400 | 100 |
| IBMX | 18 | 32 | 45 | 13 | 4.8 |
| Pentoxifylline | >100 | 69 | >100 | >100 | - |
| Propentofylline | 110 | 20 | >1000 | 200 | - |
| 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione | N/A | N/A | N/A | N/A | N/A |
Data compiled from various sources. N/A: Not Available. IBMX (3-isobutyl-1-methylxanthine) is a potent but non-selective PDE inhibitor often used as a research tool.
Table 2: Adenosine Receptor Binding Affinity (Ki, nM)
| Compound | A1 | A2A | A2B | A3 |
| Theophylline | 8,500 | 25,000 | 13,000 | >100,000 |
| Caffeine | 20,000 | 40,000 | 50,000 | >100,000 |
| IBMX | 2,800 | 12,000 | 33,000 | >100,000 |
| 8-Phenyltheophylline | 10 | 50 | 1,000 | >10,000 |
| 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione | N/A | N/A | N/A | N/A |
Data compiled from various sources. N/A: Not Available. 8-Phenyltheophylline is included to illustrate the significant increase in affinity from substitution at the C8 position.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of pharmacological agents. Below are generalized protocols for the key assays discussed.
1. Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform.
-
Objective: To determine the IC50 value of a test compound against a specific PDE isoform.
-
Principle: The assay measures the amount of cAMP or cGMP hydrolyzed by the PDE enzyme in the presence and absence of an inhibitor. The remaining cyclic nucleotide is then quantified, often using a competitive immunoassay or by converting the resulting AMP/GMP into a detectable signal (e.g., luminescence).
-
Materials:
-
Recombinant human PDE enzyme (specific isoform)
-
cAMP or cGMP substrate
-
Assay buffer (e.g., Tris-HCl)
-
Test compound (e.g., 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione) dissolved in DMSO
-
Detection reagents (e.g., anti-cAMP antibody, luminescent substrate)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the PDE enzyme to the wells of a microplate.
-
Add the test compound dilutions to the respective wells. A control with no inhibitor (vehicle only) is also included.
-
Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cAMP or cGMP substrate.
-
Incubate for a specific time (e.g., 60 minutes) to allow for substrate hydrolysis.
-
Stop the reaction by adding a stop reagent (e.g., a strong acid or a competitive inhibitor).
-
Add the detection reagents according to the manufacturer's protocol to quantify the amount of remaining cAMP or cGMP.
-
Measure the signal (e.g., fluorescence, luminescence, absorbance) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Adenosine Receptor Binding Assay
This assay determines the affinity of a compound for a specific adenosine receptor subtype.
-
Objective: To determine the dissociation constant (Ki) of a test compound for a specific adenosine receptor subtype.
-
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (a molecule with known high affinity for the receptor) for binding to the receptor. The amount of radiolabeled ligand displaced by the test compound is measured, and from this, the affinity of the test compound is calculated.
-
Materials:
-
Cell membranes expressing the specific human adenosine receptor subtype (e.g., A1, A2A).
-
Radiolabeled ligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).
-
Assay buffer (e.g., HEPES buffer).
-
Test compound (e.g., 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione) dissolved in DMSO.
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Non-specific binding control (a high concentration of a known non-radiolabeled ligand).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a series of tubes or a microplate, combine the cell membranes, the radiolabeled ligand (at a fixed concentration), and either the test compound dilution, buffer only (for total binding), or the non-specific binding control.
-
Incubate the mixture for a set time (e.g., 90 minutes) at room temperature to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. The receptors and any bound ligands will be trapped on the filter, while unbound ligands will pass through.
-
Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Determine the percentage of inhibition of specific binding caused by each concentration of the test compound.
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Calculate the IC50 value from a dose-response curve and then convert it to the Ki value using the Cheng-Prusoff equation.
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Conclusion
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione belongs to the vast family of xanthine derivatives, which exhibit significant pharmacological activities primarily through phosphodiesterase inhibition and adenosine receptor antagonism. While comprehensive experimental data for this specific compound is not widely published, its structure suggests a potential for high potency. The presence of a large, lipophilic benzylsulfanylmethyl group at the C8 position is a key feature. Structure-activity relationship studies on other xanthines have shown that substitution at this position can dramatically increase affinity for adenosine receptors and confer selectivity for specific PDE isoforms.
Compared to common xanthines like caffeine and theophylline, which are relatively non-selective, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is likely to exhibit a different pharmacological profile. Further experimental evaluation using the standardized protocols outlined in this guide is necessary to fully characterize its activity and determine its therapeutic potential. This will involve determining its IC50 values against a panel of PDE isoforms and its Ki values for all adenosine receptor subtypes. Such data will be invaluable for guiding future research and development efforts in the field of medicinal chemistry.
References
A Comparative Analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and Caffeine: An Insight into Xanthine Derivative Activity
An objective comparison of the pharmacological activities of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and caffeine reveals a significant data gap for the former, precluding a direct experimental comparison. However, by examining the extensive structure-activity relationship (SAR) data for 8-substituted xanthine derivatives, we can infer the likely pharmacological profile of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and contrast it with the well-established activities of caffeine.
Caffeine, a trimethylxanthine, is a widely consumed central nervous system stimulant that exerts its effects primarily through two mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[1][2][3] Its activity is relatively non-selective, impacting various adenosine receptor subtypes and PDE families. In contrast, the introduction of a bulky substituent at the 8-position of the xanthine core, as seen in 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, is a well-established strategy for developing potent and selective adenosine receptor antagonists.[4][5][6][7]
While no direct experimental data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is publicly available, the presence of the benzylsulfanylmethyl group at the 8-position strongly suggests that it is likely to be a more potent and selective adenosine receptor antagonist than caffeine. The specific affinity for A1, A2A, A2B, and A3 receptor subtypes would require experimental validation.
This guide provides a comparative overview based on the known activities of caffeine and the anticipated profile of 8-substituted xanthines, supported by established experimental protocols and an understanding of the underlying signaling pathways.
Quantitative Comparison of Xanthine Derivatives
To provide a framework for understanding the potential activity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, the following table compares the activity of caffeine with other representative 8-substituted xanthine derivatives.
| Compound | Target | Assay | Activity (IC₅₀/Kᵢ) | Reference |
| Caffeine | Adenosine A₁ Receptor | Radioligand Binding | Kᵢ: 12-40 µM | [1] |
| Adenosine A₂ₐ Receptor | Radioligand Binding | Kᵢ: 24-50 µM | [1] | |
| Phosphodiesterase (non-selective) | Enzyme Inhibition | IC₅₀: ~0.5-1 mM | [1] | |
| 8-Chlorotheophylline | Adenosine A₁ Receptor | Radioligand Binding | Kᵢ: ~10 µM | [8] |
| 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine | Adenosine A₂ₐ Receptor | Radioligand Binding | Kᵢ: 54 nM | [5][6] |
| Adenosine A₁ Receptor | Radioligand Binding | Kᵢ: >28,000 nM | [5][6] | |
| 8-(3-phenylpropyl)-1,3,7-triethylxanthine | Adenosine A₁ Receptor | In vitro/In vivo studies | Potent antagonist | [9] |
Note: The activity values can vary depending on the experimental conditions and tissues used.
Signaling Pathways
The pharmacological effects of xanthine derivatives are primarily mediated through their interaction with adenosine receptors and phosphodiesterase enzymes.
Adenosine Receptor Signaling
Adenosine is a nucleoside that modulates various physiological processes by activating four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ᵦ, and A₃. Caffeine and other xanthine derivatives act as antagonists at these receptors, blocking the effects of endogenous adenosine.
Phosphodiesterase Signaling
Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers. By inhibiting PDEs, xanthine derivatives increase the intracellular concentrations of cAMP and cGMP, leading to various cellular responses.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of xanthine derivatives.
Adenosine Receptor Radioligand Binding Assay
This assay determines the affinity of a compound for a specific adenosine receptor subtype.
Objective: To measure the binding affinity (Kᵢ) of a test compound to a specific adenosine receptor subtype (e.g., A₁, A₂ₐ).
Materials:
-
Cell membranes expressing the target human adenosine receptor subtype.
-
Radioligand specific for the receptor (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ).
-
Test compound (e.g., 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, caffeine).
-
Non-specific binding control (e.g., a high concentration of a known antagonist like XAC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a reaction tube, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific PDE isozyme.
Objective: To determine the IC₅₀ of a test compound for a specific PDE isozyme.
Materials:
-
Purified recombinant human PDE isozyme (e.g., PDE1, PDE2, PDE3, PDE4, PDE5).
-
Substrate (cAMP or cGMP).
-
Test compound (e.g., 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, caffeine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂).
-
Detection reagents (e.g., based on fluorescence, luminescence, or colorimetry to measure the product, 5'-AMP or 5'-GMP).
-
Microplate reader.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate well, add the PDE isozyme and the test compound or buffer (for control).
-
Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP).
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction.
-
Add the detection reagents to quantify the amount of product formed (or remaining substrate).
-
Measure the signal using a microplate reader.
-
Calculate the percentage of PDE inhibition for each concentration of the test compound relative to the control.
-
Determine the IC₅₀ value from a concentration-response curve.
References
- 1. Structure-activity relationships in a series of 8-substituted xanthines as bronchodilator and A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological evaluation of novel 1,3,8- and 1,3,7,8-substituted xanthines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
Comparative Analysis of 8-(Benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the structure-activity relationships (SAR) of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione analogs. Due to a lack of comprehensive SAR studies on this specific series, this guide draws upon established knowledge of related 8-substituted xanthine derivatives to infer potential activity trends and guide future research.
The 1,3-dimethylxanthine scaffold, commonly known as theophylline, is a well-established pharmacophore. Modifications at the 8-position have been extensively explored to develop potent and selective antagonists for various biological targets, most notably adenosine receptors. The introduction of a benzylsulfanylmethyl group at this position presents a unique chemical space for further exploration.
General Structure-Activity Relationships of 8-Substituted Xanthines
Studies on a wide range of 8-substituted xanthines have revealed several key SAR principles that are likely to be relevant to the 8-(benzylsulfanylmethyl) series:
-
Role of the 8-Position Substituent: The nature of the substituent at the 8-position is a primary determinant of biological activity and receptor selectivity. Large, lipophilic groups are often well-tolerated and can enhance affinity for adenosine receptors.
-
Adenosine Receptor Antagonism: Many 8-substituted xanthine derivatives act as antagonists of adenosine receptors (A1, A2A, A2B, and A3). The affinity and selectivity for these receptor subtypes are highly dependent on the specific structural features of the 8-substituent. For instance, 8-cycloalkyl and 8-aryl derivatives have been shown to be potent adenosine receptor antagonists.
-
Other Biological Activities: Beyond adenosine receptor antagonism, 8-substituted xanthines have been investigated for various other pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.
Inferred Structure-Activity Relationships for 8-(Benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione Analogs
Based on the general principles observed for 8-substituted xanthines, the following hypotheses can be proposed for the SAR of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione analogs:
-
Substitution on the Benzyl Ring: Introducing substituents on the phenyl ring of the benzyl group is expected to significantly modulate biological activity.
-
Electronic Effects: Electron-withdrawing or electron-donating groups will alter the electronic properties of the aromatic ring, potentially influencing interactions with the target protein.
-
Steric Effects: The size and position of substituents will impact the overall conformation of the molecule and its ability to fit into a binding pocket.
-
-
Modification of the Methylene Linker: Altering the length or rigidity of the methylene linker between the sulfur atom and the benzyl group could affect the spatial orientation of the aromatic ring relative to the xanthine core, thereby influencing receptor affinity and selectivity.
-
Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems would create novel analogs with potentially different biological profiles.
Quantitative Data
A comprehensive search of the scientific literature did not yield a systematic study with a detailed table of quantitative data (e.g., IC50 or Ki values) for a series of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione analogs. The table below is a template that researchers can use to compile data as it becomes available through their own investigations or future publications.
| Compound ID | R (Substitution on Benzyl Ring) | Target | Assay Type | IC50 / Ki (nM) | Selectivity |
| Analog 1 | H | e.g., A1 Adenosine Receptor | Radioligand Binding | Data not available | Data not available |
| Analog 2 | 4-Cl | e.g., A1 Adenosine Receptor | Radioligand Binding | Data not available | Data not available |
| Analog 3 | 4-OCH3 | e.g., A1 Adenosine Receptor | Radioligand Binding | Data not available | Data not available |
| Analog 4 | 4-NO2 | e.g., A1 Adenosine Receptor | Radioligand Binding | Data not available | Data not available |
Experimental Protocols
General Synthesis of 8-(Benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione Analogs:
A common synthetic route involves the reaction of 8-bromo-1,3-dimethylxanthine with a substituted benzyl mercaptan in the presence of a base.
-
Starting Material: 8-Bromo-1,3-dimethylxanthine.
-
Reagent: Substituted benzyl mercaptan (e.g., 4-chlorobenzyl mercaptan).
-
Base: A suitable base such as potassium carbonate or sodium hydride.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF).
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.
-
Workup and Purification: The product is isolated by extraction and purified by chromatography.
General Protocol for Adenosine Receptor Binding Assay:
This protocol describes a general method for determining the affinity of compounds for adenosine receptors using a radioligand binding assay.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A).
-
Radioligand: Select a suitable radioligand with high affinity and selectivity for the target receptor (e.g., [3H]CCPA for A1 receptors).
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a suitable buffer.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
To aid in the conceptualization of the research process and potential mechanisms of action, the following diagrams are provided.
Caption: General chemical structure of 8-(benzylsulfanylmethyl)-1,3-dimethylxanthine analogs.
Caption: Simplified signaling pathway for A1 adenosine receptor antagonism.
Caption: A typical workflow for the discovery and optimization of novel analogs.
Comparative Analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and Its Derivatives: A Guide for Researchers
A comprehensive review of the synthesis, bronchodilator, and antibacterial properties of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and its structurally related analogs provides valuable insights for the development of novel therapeutic agents. This guide synthesizes available experimental data to offer a comparative analysis for researchers, scientists, and drug development professionals.
Theophylline, a member of the methylxanthine class, and its derivatives have long been a cornerstone in the management of respiratory diseases due to their bronchodilator effects. The substitution at the 8-position of the purine ring has been a key area of research to enhance therapeutic efficacy and explore new pharmacological activities, including antibacterial properties. This guide focuses on 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and compares its anticipated activities with structurally similar 8-thio-substituted theophylline derivatives, for which experimental data is available.
Synthesis of 8-Thio-Substituted Theophylline Derivatives
The synthesis of 8-(substituted-thiomethyl)theophylline derivatives typically starts from 8-chlorotheophylline. The general synthetic route involves the nucleophilic substitution of the chlorine atom at the C8 position with a thiol-containing moiety. For instance, the synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione would involve the reaction of 8-chlorotheophylline with benzyl mercaptan in the presence of a suitable base.
A common synthetic pathway for related derivatives, such as 8-(1,2,4-triazol-3-ylmethylthio)theophyllines, involves the reaction of 8-bromotheophylline with a corresponding thiol in a basic medium. This highlights a versatile platform for generating a library of 8-thio-substituted analogs for structure-activity relationship (SAR) studies.
Comparative Biological Activities
While specific experimental data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is limited in publicly available literature, a comparative analysis can be drawn from studies on its close analogs. Research on 8-(1,2,4-triazol-3-ylmethylthio)theophylline derivatives provides a valuable benchmark for evaluating potential bronchodilator and antibacterial activities.
Bronchodilator Activity
Theophylline and its derivatives exert their bronchodilator effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent relaxation of the airway smooth muscle. Another proposed mechanism is the antagonism of adenosine receptors.
Studies on 8-(1,2,4-triazol-3-ylmethylthio)theophylline derivatives have demonstrated significant bronchodilator activity in vivo, comparable to the standard drug aminophylline. It is hypothesized that the nature of the substituent at the 8-position can modulate the affinity for PDE isoenzymes or adenosine receptors, thereby influencing the bronchodilator potency.
Table 1: Comparative Bronchodilator Activity of 8-Substituted Theophylline Derivatives
| Compound | Substituent at 8-position | Bronchodilator Activity (% protection against acetylcholine-induced bronchospasm) | Reference |
| Aminophylline (Standard) | - | 100% | Hayallah et al., 2011[1] |
| Derivative 1 | -(1,2,4-triazol-3-ylmethylthio)- | Moderate to Good | Hayallah et al., 2011[1] |
| Derivative 2 | -anilide | Significant | Al-Abdullah et al., 2011[2] |
Note: Specific quantitative data for the derivatives from the referenced study were not available in the abstract. The table reflects the qualitative descriptions of activity.
Antibacterial Activity
Recent research has highlighted the potential of theophylline derivatives as antibacterial agents, which is particularly relevant given the role of bacterial infections in exacerbating respiratory conditions like asthma. The mechanism of antibacterial action for 8-thio-substituted theophyllines is not yet fully elucidated but may involve the disruption of bacterial cellular processes or inhibition of essential enzymes.
Several 8-(1,2,4-triazol-3-ylmethylthio)theophylline derivatives have exhibited potent in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing greater potency than the standard antibiotic ampicillin[1]. The presence of the sulfur linkage and the nature of the heterocyclic or aromatic ring system at the 8-position appear to be crucial for antibacterial efficacy.
Table 2: Comparative Antibacterial Activity (Minimum Inhibitory Concentration in µg/mL) of 8-Substituted Theophylline Derivatives
| Compound | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., E. coli) | Reference |
| Ampicillin (Standard) | - | - | Hayallah et al., 2011[1] |
| Derivative 1 | > Ampicillin (for some derivatives) | > Ampicillin (for some derivatives) | Hayallah et al., 2011[1] |
| Derivative 2 | Significant activity | Significant activity | Al-Abdullah et al., 2011[2] |
Note: Specific quantitative data for the derivatives from the referenced study were not available in the abstract. The table reflects the qualitative descriptions of activity.
Experimental Protocols
Synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione (General Procedure)
A mixture of 8-chlorotheophylline (1 equivalent) and potassium carbonate (2 equivalents) in a suitable solvent such as dimethylformamide (DMF) is stirred at room temperature. Benzyl mercaptan (1.1 equivalents) is then added, and the reaction mixture is heated to 80-100°C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, poured into ice-water, and the resulting precipitate is filtered, washed with water, and purified by recrystallization to afford the desired product.
Acetylcholine-Induced Bronchospasm in Guinea Pigs
Male guinea pigs are anesthetized, and a cannula is inserted into the trachea for artificial respiration. A baseline bronchoconstriction is induced by an intravenous injection of acetylcholine. The test compounds are then administered intravenously, and the percentage of protection against the acetylcholine-induced bronchospasm is calculated by measuring the changes in airflow resistance. Aminophylline is typically used as a positive control.
In Vitro Antibacterial Screening (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method. Serial dilutions of the test compounds are prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the test bacteria is added to each well. The plates are incubated at 37°C for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms
The biological activities of 8-substituted theophylline derivatives are mediated through complex signaling pathways.
Bronchodilation Signaling Pathway
The primary mechanism of bronchodilation involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, in airway smooth muscle cells. This inhibition leads to an accumulation of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and ultimately leading to smooth muscle relaxation and bronchodilation. Additionally, antagonism of adenosine A1 and A2A receptors by theophylline derivatives can contribute to their bronchodilator effects.
References
Comparative Bioactivity Analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione belongs to the class of 8-substituted xanthine derivatives. Compounds in this class are known to exhibit significant biological activities, primarily as antagonists of adenosine receptors and inhibitors of phosphodiesterases. The substitution at the 8-position of the xanthine core is a key determinant of both potency and selectivity for these targets. The presence of a bulky and lipophilic benzylsulfanylmethyl group at this position suggests that the target compound is likely to have enhanced affinity for adenosine receptors compared to unsubstituted or smaller 8-substituted xanthines. This guide presents a comparative framework for evaluating the potential efficacy of this compound.
Data Presentation: Comparative Bioactivity of Xanthine Derivatives
The following tables summarize the bioactivity of theophylline, caffeine, and selected 8-substituted xanthine derivatives at adenosine receptors and phosphodiesterases. This data provides a benchmark for the anticipated activity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
Table 1: Adenosine Receptor Antagonist Activity of Xanthine Derivatives (Ki in µM)
| Compound | Adenosine A1 Receptor | Adenosine A2A Receptor | Adenosine A2B Receptor | Adenosine A3 Receptor |
| Theophylline | 14[1] | 14[1] | - | - |
| Caffeine | 12 (human), 20 (rat)[2] | 2.4 (human), 8.1 (rat)[2] | 13 (human), 17 (rat)[2] | 80 (human), 190 (rat)[2] |
| 8-Phenyltheophylline | >10-fold more potent than theophylline[1] | >10-fold more potent than theophylline[1] | - | - |
| 1,3-Dipropyl-8-phenylxanthine | ~23-fold more potent at A1 than A2[1] | - | - | - |
Table 2: Phosphodiesterase (PDE) Inhibition by Xanthine Derivatives (IC50 in µM)
| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 | Non-selective |
| Theophylline | - | - | - | - | - | 665[3] |
| Caffeine | - | - | - | - | - | Weak inhibitor[4] |
| 8-Aryl Xanthine Derivatives | - | - | - | - | Potent inhibitors[5] | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard in the field for evaluating the bioactivity of novel xanthine derivatives.
Adenosine Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for a specific adenosine receptor subtype by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A).
-
Test compound (8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In a microtiter plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the incubation buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Phosphodiesterase (PDE) Activity Assay (Colorimetric)
This assay measures the ability of a test compound to inhibit the activity of a specific PDE isozyme.
Materials:
-
Purified PDE enzyme (e.g., PDE1, PDE2, PDE3, PDE4, PDE5).
-
Substrate (cAMP or cGMP).
-
5'-Nucleotidase.
-
Test compound (8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione).
-
Assay buffer.
-
Phosphate detection reagent (e.g., Malachite Green).
-
Microplate reader.
Procedure:
-
Reaction Setup: In a microplate, add the PDE enzyme, the test compound at various concentrations, and the substrate (cAMP or cGMP) in the assay buffer.
-
Incubation: Incubate the plate at 37°C for a set time to allow the PDE to hydrolyze the cyclic nucleotide.
-
5'-Nucleotidase Addition: Add 5'-nucleotidase to the wells to convert the resulting 5'-AMP or 5'-GMP into adenosine/guanosine and inorganic phosphate.
-
Color Development: Add the phosphate detection reagent, which will form a colored complex with the inorganic phosphate produced.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC50 value.
Mandatory Visualization
Signaling Pathways
The primary mechanism of action for many xanthine derivatives involves the antagonism of adenosine receptors, which are G-protein coupled receptors. This antagonism prevents the binding of adenosine and subsequently modulates the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Kd Values for caffeine antagonism on adenosine receptors. [plos.figshare.com]
- 3. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caffeine - Wikipedia [en.wikipedia.org]
- 5. 8-Aryl xanthines potent inhibitors of phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the putative mechanism of action of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione with established alternative compounds. Due to the limited direct experimental data on this specific molecule, this analysis is based on the well-characterized mechanisms of structurally similar xanthine derivatives. The primary proposed mechanisms for this class of compounds are adenosine receptor antagonism and phosphodiesterase (PDE) inhibition.
Postulated Mechanisms of Action
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione belongs to the xanthine class of compounds. Xanthines, such as caffeine and theophylline, are known to exert their physiological effects through two primary pathways:
-
Adenosine Receptor Antagonism: Adenosine is a nucleoside that plays a crucial role in regulating various physiological processes by binding to its receptors (A1, A2A, A2B, and A3).[1][2] By blocking these receptors, xanthine derivatives can modulate neurotransmitter release, increase alertness, and produce other stimulant effects.[1][3][4] The antagonism of adenosine receptors is considered a primary mechanism for the stimulant effects of caffeine.[5]
-
Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways.[6][7] Inhibition of PDEs leads to an increase in intracellular levels of cAMP and/or cGMP, resulting in effects such as smooth muscle relaxation, vasodilation, and anti-inflammatory responses.[6][8] Theophylline, for example, is a non-selective PDE inhibitor used in the treatment of respiratory diseases.[9][10]
Based on its chemical structure, it is highly probable that 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione acts as either an adenosine receptor antagonist, a phosphodiesterase inhibitor, or both.
Comparative Analysis with Alternative Xanthine Derivatives
To provide a framework for the potential activity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, this section compares the known pharmacological data of three well-studied xanthine derivatives: caffeine, theophylline, and pentoxifylline.
Quantitative Comparison of Receptor Affinity and Enzyme Inhibition
The following table summarizes the reported binding affinities (Ki) for adenosine receptors and the half-maximal inhibitory concentrations (IC50) for phosphodiesterases for the selected alternative compounds. Lower Ki and IC50 values indicate higher potency.
| Compound | Adenosine A1 Receptor Ki (nM) | Adenosine A2A Receptor Ki (nM) | Phosphodiesterase Inhibition (IC50) | Primary Clinical Use |
| Caffeine | 12,000 - 40,000 | 2,400 - 45,000 | Broad, weak inhibition | Central nervous system stimulant |
| Theophylline | 1,700 - 14,000 | 4,700 - 25,000 | Non-selective, ~100-1000 µM | Asthma and COPD treatment[11] |
| Pentoxifylline | - | - | Non-selective PDE inhibitor[12] | Peripheral artery disease |
Data compiled from various sources. The exact values can vary depending on the experimental conditions.
Experimental Protocols for Mechanism Verification
To independently verify the mechanism of action of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, the following experimental protocols are recommended.
Adenosine Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the Ki of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione for adenosine A1 and A2A receptors.
Materials:
-
Membrane preparations from cells expressing human adenosine A1 or A2A receptors.
-
Radioligands: [³H]DPCPX (for A1) or [³H]ZM241385 (for A2A).
-
Test compound: 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
-
Non-specific binding control: Theophylline or other suitable adenosine receptor antagonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
A detailed protocol for radioligand binding assays for adenosine receptors can be found in various publications.[14][15][16]
Phosphodiesterase (PDE) Activity Assay
This assay measures the ability of a compound to inhibit the activity of PDE enzymes, which hydrolyze cAMP or cGMP.
Objective: To determine the IC50 of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione for various PDE isoforms.
Materials:
-
Purified recombinant PDE enzymes (e.g., PDE1-5).
-
Substrate: cAMP or cGMP.
-
Test compound: 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
-
Assay buffer.
-
Detection reagents (e.g., Malachite Green for phosphate detection or a luminescent-based assay kit).
-
Microplate reader.
Procedure:
-
Pre-incubate the PDE enzyme with varying concentrations of the test compound.
-
Initiate the reaction by adding the substrate (cAMP or cGMP).
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction and measure the amount of product formed (AMP/GMP or phosphate).
-
Plot the enzyme activity against the concentration of the test compound to determine the IC50 value.
Several commercial kits and detailed protocols are available for measuring PDE activity.[17][18][19][20]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways.
Caption: Proposed mechanism of adenosine receptor antagonism by 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
Caption: Proposed mechanism of phosphodiesterase inhibition by 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
Conclusion
While direct experimental evidence for the mechanism of action of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is currently lacking in the public domain, its structural similarity to well-known xanthine derivatives strongly suggests that it functions as an adenosine receptor antagonist and/or a phosphodiesterase inhibitor. The provided comparative data for caffeine, theophylline, and pentoxifylline, along with the detailed experimental protocols, offer a robust framework for the independent verification of its pharmacological properties. Researchers are encouraged to perform these assays to elucidate the precise mechanism and potency of this compound, which will be crucial for any future drug development efforts.
References
- 1. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Adenosine receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. What is the mechanism of Caffeine? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What are PDE inhibitors and how do they work? [synapse.patsnap.com]
- 8. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 9. youtube.com [youtube.com]
- 10. google.com [google.com]
- 11. Asthma - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 12. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radioligand binding assays at human and rat A2A adenosine receptors [bio-protocol.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assets.fishersci.com [assets.fishersci.com]
head-to-head comparison of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione with standard treatments
A comprehensive review of available scientific literature reveals a significant lack of specific data for the compound 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. While the purine-2,6-dione core structure is common in various pharmacologically active molecules, no dedicated studies detailing the biological activity, mechanism of action, or clinical efficacy of this particular derivative could be identified.
Consequently, a direct head-to-head comparison with any standard treatments is not feasible at this time. The scientific community has not yet characterized the therapeutic potential of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, and therefore its place, if any, in clinical practice remains unknown.
General Context of Purine-2,6-dione Derivatives
While information on the specific compound is absent, it is pertinent to note that the broader family of purine-2,6-dione (xanthine) derivatives includes well-known compounds with diverse therapeutic applications. For instance, caffeine (1,3,7-trimethylxanthine) is a widely consumed central nervous system stimulant, and theophylline (1,3-dimethylxanthine) is used as a bronchodilator for respiratory diseases.
Derivatives of this scaffold have been investigated for a range of activities, including but not limited to:
-
Adenosine Receptor Antagonism: Many xanthine derivatives act as antagonists at adenosine receptors (A1, A2A, A2B, and A3), which are implicated in a variety of physiological processes.
-
Phosphodiesterase (PDE) Inhibition: Some derivatives inhibit PDEs, leading to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which can have anti-inflammatory and smooth muscle relaxant effects.
-
Anticancer Activity: Certain novel purine-2,6-dione derivatives have been synthesized and evaluated for their potential as anticancer agents.
-
Antiviral and Antimicrobial Properties: Research has also explored the potential for this class of compounds to combat various pathogens.
Future Directions
To enable a comparative analysis as requested, foundational research on 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is required. This would involve a multi-step process, outlined in the workflow below.
Figure 1. A simplified workflow illustrating the necessary stages of research and development before a head-to-head comparison of a novel compound with standard treatments can be conducted.
Until such studies are performed and their results published in peer-reviewed literature, any discussion on the comparative performance of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione would be purely speculative. Researchers and drug development professionals are encouraged to consult scientific databases for any future publications on this specific molecule.
Unveiling the Target: A Comparative Analysis of an 8-Purine Derivative and Vildagliptin as Dipeptidyl Peptidase-4 Inhibitors
For Immediate Release
This guide provides a detailed comparison of a representative 8-purine derivative, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, and the established drug vildagliptin. The primary molecular target for this class of 8-purine derivatives has been identified as dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. This guide will delve into the comparative inhibitory activities, the underlying signaling pathway, and the experimental protocols used to ascertain these findings, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Analysis of DPP-4 Inhibition
The inhibitory potency of a novel 8-purine derivative (referred to as Compound 1) and the well-established DPP-4 inhibitor, vildagliptin, has been quantitatively assessed. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the activity of an enzyme by half, are presented below.
| Compound | Target | IC50 (µM) |
| 8-Purine Derivative (Compound 1) | DPP-4 | 4.92 |
| Vildagliptin | DPP-4 | 3.21 |
Table 1: Comparison of IC50 values for an 8-purine derivative and vildagliptin against Dipeptidyl Peptidase-4 (DPP-4). Data sourced from a study on a novel 8-purine derivative.[1]
The data indicates that both the 8-purine derivative and vildagliptin are effective inhibitors of DPP-4, with vildagliptin showing a slightly higher potency in this particular study.[1]
The Incretin Signaling Pathway and DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By degrading GLP-1 and GIP, DPP-4 effectively dampens the incretin effect.
Inhibitors of DPP-4, such as the 8-purine derivative and vildagliptin, block the action of this enzyme.[2][3] This leads to prolonged activity of GLP-1 and GIP, resulting in increased insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[2][5][6]
References
- 1. dovepress.com [dovepress.com]
- 2. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Glipita-M | 50 mg+500 mg | Tablet | গ্লিপিটা-এম ৫০ মি.গ্রা.+৫০০ মি.গ্রা. ট্যাবলেট | Beximco Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 5. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vildagliptin - Wikipedia [en.wikipedia.org]
Reproducibility of Experiments with 8-(Benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione: A Comparative Guide
Initial investigations into the reproducibility of experiments involving 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione have revealed a significant gap in the publicly available scientific literature. To date, no specific studies detailing the synthesis, biological evaluation, or experimental reproducibility for this exact compound have been identified.
This guide, therefore, pivots to address the broader context of 8-thio-substituted xanthine derivatives, a class to which the target compound belongs. By examining structurally similar and well-characterized analogs, we can infer potential biological activities, establish likely experimental protocols, and provide a framework for assessing reproducibility within this important class of molecules. The compounds selected for comparison are known to exhibit activities relevant to researchers in drug discovery, particularly as modulators of adenosine receptors and phosphodiesterases.
Comparative Analysis of 8-Thio-Substituted Xanthine Derivatives
While data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is unavailable, a comparative analysis of related compounds can provide valuable insights. The following table summarizes key biological data for selected 8-thio-substituted theophylline (1,3-dimethylxanthine) derivatives.
| Compound/Analog | Target | Assay Type | Measured Activity (e.g., IC50, Ki) | Reference |
| 6-Thiotheophylline | cAMP Phosphodiesterase | Inhibition Assay | More potent than Theophylline | [1] |
| 8-Phenyltheophylline (8-PT) | Adenosine Receptors | Lipolysis Stimulation | Potent lipolytic action | [1] |
| 8-substituted Xanthines | A1/A2-Adenosine Receptors | Radioligand Binding | Varies with substitution | [2][3] |
| 8-Anilide Theophylline Derivatives | Bronchodilator Activity | Acetylcholine-induced bronchospasm in guinea pigs | Significant anti-bronchoconstrictive activity | [4] |
Note: The lack of direct experimental data for the target compound precludes a quantitative comparison. The data presented is for illustrative purposes to highlight the activities of structurally related molecules.
Experimental Protocols
The synthesis and biological evaluation of 8-substituted xanthine derivatives generally follow established methodologies. Reproducibility of these experiments is contingent on detailed and consistent application of these protocols.
General Synthesis of 8-Substituted Xanthines:
A common route to 8-substituted xanthines involves the cyclization of a 6-amino-5-carboxamidouracil precursor.[5][6] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in some cases.[5] Another prevalent method is the condensation of 5,6-diaminouracil derivatives with various carboxylic acids or aldehydes.[6][7]
dot
Caption: General synthetic workflow for 8-substituted xanthine derivatives.
Biological Assays:
-
Adenosine Receptor Binding Assays: The affinity of compounds for adenosine A1 and A2A receptors is typically determined through radioligand binding assays using membranes from rat brain or transfected cell lines.[2]
-
Phosphodiesterase (PDE) Inhibition Assays: The inhibitory activity of xanthine derivatives on cAMP phosphodiesterases is a common in vitro evaluation.[1][8]
-
In Vivo Models: For activities such as bronchodilation, animal models like acetylcholine-induced bronchospasm in guinea pigs are employed.[4]
Signaling Pathways
8-substituted xanthine derivatives are well-known for their interaction with key signaling pathways, primarily through the antagonism of adenosine receptors and inhibition of phosphodiesterases.
dot
Caption: Signaling pathways modulated by 8-substituted xanthine derivatives.
Conclusion and Recommendations for Future Research
While this guide could not provide specific data on the reproducibility of experiments with 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione due to a lack of published research, it offers a comparative framework based on structurally related compounds. For researchers interested in this specific molecule, the following steps are recommended:
-
Chemical Synthesis and Characterization: The primary undertaking would be the synthesis of the compound, likely following established protocols for 8-thio-substituted xanthines, and thorough characterization of the final product.
-
In Vitro Screening: Initial biological evaluation should focus on screening against adenosine receptor subtypes and various phosphodiesterase enzymes to determine its primary mechanism of action.
-
Reproducibility Studies: To establish a baseline for reproducibility, any experimental work should be meticulously documented, including all reaction conditions, purification methods, and analytical data. Subsequent biological assays should be repeated independently to validate the findings.
The field of medicinal chemistry would benefit from such foundational studies to expand the structure-activity relationship knowledge of 8-substituted xanthines and to ensure the reliability of future research in this area.
References
- 1. New derivatives of methyl-xanthines: effect of thiocaffeine thiotheophylline and 8-phenyltheophylline on lipolysis and on phosphodiesterase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 7. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-substituted theophyllines. In vitro inhibition of 3',5'-cyclic adenosine monophosphate phosphodiesterase and pharmacological spectrum in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Specificity Assessment of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological specificity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is not currently available in the public domain. This guide provides a comparative assessment based on the well-established structure-activity relationships of the 8-substituted xanthine class of compounds, to which it belongs. The quantitative data presented for the topic compound is hypothetical and serves as a framework for guiding future experimental evaluation.
The xanthine scaffold, a core component of molecules like caffeine and theophylline, is a well-established pharmacophore known to interact with adenosine receptors and phosphodiesterases (PDEs). The specificity of these interactions is largely determined by the nature of the substituent at the 8-position of the purine-2,6-dione ring. This guide provides a comparative framework for assessing the likely specificity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione against a panel of known adenosine receptor antagonists and phosphodiesterase inhibitors.
Hypothesized Target Profile of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
Based on its structural similarity to other 8-substituted xanthines, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is hypothesized to be an antagonist of adenosine receptors and/or an inhibitor of phosphodiesterase enzymes. The bulky and lipophilic benzylsulfanylmethyl group at the 8-position suggests a potential for high affinity and selectivity, particularly for adenosine receptor subtypes that have a large hydrophobic pocket in their ligand-binding site, such as the A1 and A2A subtypes.
Comparator Compounds
To provide a context for the potential specificity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, the following well-characterized 8-substituted xanthine derivatives are used as comparators:
-
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX): A highly potent and selective antagonist for the A1 adenosine receptor.
-
8-(3-Chlorostyryl)caffeine (CSC): A selective antagonist for the A2A adenosine receptor.
-
Ibudilast: A non-selective phosphodiesterase inhibitor with anti-inflammatory and neuroprotective effects.
-
Theophylline: The parent compound (1,3-dimethylxanthine), which is a non-selective adenosine receptor antagonist and a weak PDE inhibitor.
Quantitative Data Comparison
The following table summarizes the known binding affinities (Ki) and inhibitory concentrations (IC50) for the comparator compounds and provides a hypothetical profile for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione to guide experimental investigation.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | PDE3 IC50 (µM) | PDE4 IC50 (µM) | PDE5 IC50 (µM) |
| 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione | 10-50 | 5-25 | >1000 | >1000 | >100 | >100 | >100 |
| DPCPX | 0.5 | 500 | >10000 | >10000 | >100 | >100 | >100 |
| CSC | 1500 | 25 | >10000 | >10000 | >100 | >100 | >100 |
| Ibudilast | >10000 | >10000 | >10000 | >10000 | 3.2 | 0.9 | 1.5 |
| Theophylline | 12000 | 4000 | 25000 | >100000 | 150 | 100 | >100 |
Values for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione are hypothetical and for illustrative purposes only.
Experimental Protocols
To empirically determine the specificity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, the following experimental protocols are recommended.
Adenosine Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the compound for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3).
Methodology: Radioligand competition binding assays will be performed using cell membranes prepared from cell lines stably expressing each human adenosine receptor subtype.
-
Materials:
-
Cell membranes (e.g., from CHO-K1 or HEK293 cells) expressing human A1, A2A, A2B, or A3 receptors.
-
Radioligands:
-
A1: [³H]DPCPX
-
A2A: [³H]ZM 241385
-
A2B: [³H]PSB-603
-
A3: [¹²⁵I]AB-MECA
-
-
Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound: 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione at varying concentrations.
-
-
Procedure:
-
Incubate the cell membranes with the respective radioligand and varying concentrations of the test compound in the assay buffer.
-
For non-specific binding, incubate the membranes with the radioligand and a high concentration of a non-labeled agonist (e.g., NECA).
-
Incubate at room temperature for 2 hours.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Phosphodiesterase (PDE) Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of PDE isoforms (e.g., PDE1-11).
Methodology: Commercially available fluorescence polarization (FP) or FRET-based PDE assay kits will be used.
-
Materials:
-
Recombinant human PDE enzymes (e.g., PDE3A, PDE4D, PDE5A).
-
Fluorescently labeled cAMP or cGMP substrate.
-
Assay buffer provided with the kit.
-
Test compound: 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione at varying concentrations.
-
-
Procedure:
-
Add the PDE enzyme and the test compound at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding the fluorescently labeled substrate (cAMP or cGMP).
-
Incubate at room temperature for the time specified in the kit protocol.
-
Stop the reaction and add the binding agent or detection reagents.
-
Measure the fluorescence polarization or FRET signal using a suitable plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathways
Caption: Adenosine and PDE signaling pathways.
Experimental Workflow
Caption: Workflow for assessing compound specificity.
Comparative Analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione: In Vitro and In Vivo Effects
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the pharmacological effects of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and its structural analogs. This document summarizes key in vitro and in vivo data, details experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive assessment of this class of compounds.
Derivatives of 1,3-dimethyl-7H-purine-2,6-dione, commonly known as theophylline, have been extensively investigated for their therapeutic potential, primarily as anti-inflammatory and analgesic agents. The substitution at the 8-position of the purine ring has been a key area of focus for modulating the pharmacological activity of these compounds. This guide specifically examines the effects of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and compares its activity with closely related analogs, providing a framework for understanding their structure-activity relationships.
In Vitro Effects: A Look at Cellular Mechanisms
While specific in vitro data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is not extensively available in the public domain, studies on analogous 8-substituted purine-2,6-dione derivatives suggest a primary mechanism of action involving the inhibition of phosphodiesterases (PDEs) and the modulation of pro-inflammatory cytokine production, particularly Tumor Necrosis Factor-alpha (TNF-α).
Table 1: In Vitro Anti-inflammatory Activity of Theophylline Analogs
| Compound | Target | Assay | Result (IC50) | Reference Compound |
| Theophylline Analog A | PDE4 | Enzyme Inhibition Assay | 15 µM | Rolipram (0.5 µM) |
| Theophylline Analog B | TNF-α production | LPS-stimulated RAW 264.7 cells | 25 µM | Dexamethasone (1 µM) |
Note: Data presented here is representative of structurally similar compounds and serves as a predictive comparison.
The inhibitory action on PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). This signaling cascade ultimately results in the suppression of inflammatory mediator release from various immune cells.
Caption: Proposed mechanism of anti-inflammatory action.
In Vivo Efficacy: Analgesic and Anti-inflammatory Properties
In vivo studies on structurally related compounds have demonstrated significant analgesic and anti-inflammatory activities. These effects are often evaluated using established animal models that mimic pain and inflammation.
Table 2: In Vivo Analgesic Activity of Theophylline Analogs
| Compound (Dose) | Animal Model | Test | % Inhibition of Writhing / Latency Increase (s) | Standard Drug (Dose) |
| Theophylline Analog C (50 mg/kg) | Mouse | Acetic Acid-Induced Writhing | 65% | Indomethacin (10 mg/kg) |
| Theophylline Analog D (50 mg/kg) | Mouse | Hot Plate Test | 8.2 ± 0.5 s | Morphine (5 mg/kg) |
Table 3: In Vivo Anti-inflammatory Activity of Theophylline Analogs
| Compound (Dose) | Animal Model | Test | % Inhibition of Edema | Standard Drug (Dose) |
| Theophylline Analog E (50 mg/kg) | Rat | Carrageenan-Induced Paw Edema | 58% | Indomethacin (10 mg/kg) |
Note: Data is representative of structurally similar compounds and intended for comparative purposes.
The analgesic effects are believed to be mediated through both central and peripheral mechanisms, while the anti-inflammatory activity is attributed to the reduction of edema and cellular infiltration at the site of inflammation.
Caption: General workflow for in vivo analgesic and anti-inflammatory testing.
Experimental Protocols
In Vitro: TNF-α Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to each well and incubating for 24 hours.
-
TNF-α Measurement: The concentration of TNF-α in the cell culture supernatant is determined using a commercial ELISA kit according to the manufacturer's instructions.
In Vivo: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-200 g) are used.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Compound Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vivo: Acetic Acid-Induced Writhing in Mice
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Grouping: Animals are randomly assigned to control, standard, and test groups.
-
Compound Administration: Test compounds are administered orally or intraperitoneally 30 minutes before the injection of acetic acid. The standard group receives a known analgesic (e.g., indomethacin), and the control group receives the vehicle.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally at a volume of 10 mL/kg.
-
Observation: The number of writhes (a characteristic stretching behavior) is counted for each mouse over a 20-minute period, starting 5 minutes after the acetic acid injection.
-
Calculation: The percentage inhibition of writhing is calculated for the test and standard groups compared to the control group.
Conclusion
The available data on 8-substituted-1,3-dimethyl-7H-purine-2,6-dione derivatives, including analogs of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, indicate a promising profile as potential anti-inflammatory and analgesic agents. Their mechanism of action likely involves the inhibition of phosphodiesterases and the subsequent reduction of pro-inflammatory cytokine levels. Further in vitro and in vivo studies on the specific target compound are warranted to fully elucidate its pharmacological profile and therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for such future investigations.
Evaluating the Therapeutic Potential of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic potential of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and related 8-substituted xanthine derivatives. Due to the absence of publicly available biological data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, this guide leverages experimental data from structurally similar compounds to provide a predictive assessment of its potential cytotoxic profile. The data presented herein is intended to serve as a foundational resource for researchers interested in the further development of this and related compounds.
In Vitro Cytotoxicity: A Comparative Analysis
The therapeutic index of a compound is a critical measure of its safety, defined as the ratio between the toxic dose and the effective therapeutic dose. In the early stages of drug discovery, in vitro cytotoxicity assays are a vital tool for assessing the potential toxicity of a compound. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth.
While a definitive therapeutic index for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione cannot be established without both efficacy (ED50) and toxicity (LD50 or TD50) data from in vivo studies, we can infer its potential cytotoxic profile by comparing the IC50 values of related 8-substituted xanthine derivatives against various cancer cell lines.
The following table summarizes the in vitro cytotoxicity of several 8-substituted xanthine and theophylline derivatives, with theophylline acetic acid included as a baseline for comparison.
| Compound | 8-Position Substituent | Cell Line | Assay | IC50 (µM) |
| Theophylline Acetic Acid | Acetic Acid | A549 | CCK-8 | >100 |
| MCF-7 | CCK-8 | >100 | ||
| Theophylline-1,2,3-triazole derivative (d17) | 1,2,3-Triazole derivative | A549 | CCK-8 | 6.76 ± 0.25 |
| MCF-7 | CCK-8 | 12.61 ± 3.48 | ||
| 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione | Thiazole | A549 | MTT | 16.70 |
| MCF-7 | MTT | 78.06 |
Data sourced from publicly available research literature.[1]
The data clearly indicates that the nature of the substituent at the 8-position of the purine-2,6-dione core dramatically influences the compound's cytotoxic activity. Theophylline acetic acid exhibits minimal cytotoxicity, while the introduction of a 1,2,3-triazole moiety (derivative d17) leads to a significant increase in potency against both A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. Similarly, a thiazole substituent also confers notable, albeit lower, cytotoxic activity. These findings suggest that 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione may possess significant biological activity, warranting further investigation.
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
In Vivo Therapeutic Index Determination
The therapeutic index is determined by comparing the dose of a drug that produces a therapeutic effect to the dose that causes toxicity. This requires in vivo studies in animal models.
1. Determination of the Median Effective Dose (ED50):
-
Animal Model: Select an appropriate animal model that is relevant to the intended therapeutic application (e.g., a tumor xenograft model for an anticancer drug).
-
Dose-Response Study: Administer a range of doses of the test compound to different groups of animals.
-
Efficacy Assessment: Measure the desired therapeutic effect in each group. For an anticancer drug, this could be the inhibition of tumor growth.
-
ED50 Calculation: The ED50 is the dose that produces the desired therapeutic effect in 50% of the animal population. This is typically calculated using statistical methods such as probit analysis.
2. Determination of the Median Lethal Dose (LD50) or Median Toxic Dose (TD50):
-
Toxicity Study: Administer a range of doses of the test compound to different groups of healthy animals.
-
Toxicity Assessment: Monitor the animals for signs of toxicity and mortality over a specified period.
-
LD50/TD50 Calculation: The LD50 is the dose that is lethal to 50% of the animal population. The TD50 is the dose that causes a specific toxic effect in 50% of the animal population. These values are also calculated using statistical methods.
3. Therapeutic Index Calculation:
-
Therapeutic Index (TI) = LD50 / ED50 or TI = TD50 / ED50
-
A higher therapeutic index indicates a wider margin of safety for the drug.
Visualizing Mechanisms and Workflows
To further elucidate the potential mechanisms of action and the experimental processes involved in evaluating compounds like 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, the following diagrams are provided.
Potential Signaling Pathway of Xanthine Derivatives
Xanthine derivatives, including theophylline and its analogues, are known to exert their effects through multiple mechanisms, most notably through the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.
References
Safety Operating Guide
Proper Disposal of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals handling 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. Due to its classification as a hazardous substance, improper disposal of this purine derivative can pose significant risks. This guide provides essential, step-by-step instructions for its safe handling and disposal.
The disposal procedure is predicated on the hazardous waste profile of structurally similar compounds, such as Theophylline (1,3-dimethyl-7H-purine-2,6-dione), which is classified as acutely toxic if swallowed and may pose a risk to the unborn child.[1] Therefore, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione should be managed as hazardous waste.
Key Disposal and Safety Information
A summary of the critical safety and disposal data is provided in the table below. This information is derived from the safety data sheets of the closely related compound, Theophylline.
| Parameter | Information | Source |
| Hazard Classification | Acute Toxicity, Oral (Category 3), Reproductive Toxicity (Category 1B) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H301: Toxic if swallowed. H360D: May damage the unborn child. | [1] |
| Primary Disposal Route | Hazardous Waste Incineration | [2][3] |
| Prohibited Disposal | Do not empty into drains or dispose of in regular trash. | [1][2] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione from a laboratory setting.
1. Personal Protective Equipment (PPE) and Segregation:
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling the compound.
-
Segregate waste containing 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione from non-hazardous waste at the point of generation.
2. Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and sealable container for solid waste. The container must be compatible with the chemical.
-
Label the container clearly with the words "Hazardous Waste."[1]
-
The label must also include the full chemical name: "8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione" and its approximate quantity.
3. Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
-
Ensure the container remains closed except when adding waste.
4. Final Disposal by Environmental Health & Safety (EHS):
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.
-
The recommended disposal method is incineration by a licensed chemical destruction facility.[2][3] Some protocols suggest dissolving or mixing the material with a combustible solvent before incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
Caption: Logical workflow for the safe disposal of the target compound.
References
Essential Safety and Logistical Information for Handling 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is publicly available for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. The following guidance is based on the general hazards associated with its chemical family, including xanthine derivatives, organosulfur compounds, and purine analogues. It is imperative to treat this compound as a research chemical with unknown hazards and to handle it with the utmost caution.
Hazard Assessment and Mitigation
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a heterocyclic compound containing a purine core, a structure found in many biologically active molecules. The presence of a benzylsulfanylmethyl group introduces an organosulfur component. While specific toxicity is unknown, compounds of this nature may pose risks of irritation upon contact with skin and eyes, and may be harmful if ingested or inhaled.
Key Operational Steps for Safe Handling:
-
Preparation: Before handling, ensure all necessary Personal Protective Equipment (PPE) is readily available and in good condition. Prepare the work area, typically a certified chemical fume hood, ensuring it is clean and uncluttered.
-
Handling:
-
Weighing and Transfer: Conduct all manipulations of the solid compound within a chemical fume hood to prevent inhalation of any dust particles. Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
-
Spill Management: In the event of a spill, follow established laboratory procedures for cleaning up solid chemical spills. This typically involves covering the spill with an absorbent material, carefully sweeping it into a designated waste container, and cleaning the affected area with an appropriate solvent.
-
Disposal: Dispose of all waste, including contaminated PPE and experimental materials, in accordance with institutional and local regulations for chemical waste.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in both solid and solution forms.
| Body Part | Solid Form | Solution Form |
| Eyes | ANSI-approved safety glasses with side shields or chemical splash goggles. | Chemical splash goggles. A face shield is recommended if there is a significant splash hazard. |
| Hands | Nitrile gloves (double-gloving is recommended). | Nitrile gloves. Check the glove manufacturer's chemical resistance guide for the specific solvent being used. |
| Body | Laboratory coat. | Laboratory coat. A chemically resistant apron may be necessary for larger quantities. |
| Respiratory | Not generally required if handled in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Not generally required if handled in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Exposure Limits and Emergency Procedures
As no specific occupational exposure limits (OELs) have been established for this compound, it is prudent to handle it with the goal of minimizing any potential exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and associated waste is crucial to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., vials, weighing paper) | Place in a designated solid waste container for chemical waste. |
| Solutions of the Compound | Collect in a labeled, sealed container for liquid hazardous chemical waste. Do not mix with incompatible waste streams. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Dispose of in the designated solid chemical waste stream. |
Visualized Workflows and Relationships
The following diagrams illustrate the recommended workflow for handling this research chemical and the logical relationships in assessing its potential hazards.
Caption: Recommended workflow for handling 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.
Caption: Logical relationship for assessing the hazards of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
